(7Z)-Hexadecenoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C37H64N7O17P3S |
|---|---|
Molekulargewicht |
1003.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-7-enethioate |
InChI |
InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h11-12,24-26,30-32,36,47-48H,4-10,13-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b12-11-/t26-,30-,31-,32+,36-/m1/s1 |
InChI-Schlüssel |
MJWMOLDKMBISOB-YDGGZUKGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Structure and Significance of (7Z)-Hexadecenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(7Z)-Hexadecenoyl-CoA, a monounsaturated long-chain acyl-coenzyme A, plays a crucial role in various metabolic processes. This technical guide provides a comprehensive overview of its structure, biosynthesis, and metabolic fate, with a focus on quantitative data and detailed experimental methodologies relevant to the scientific community.
Core Structural and Chemical Properties
This compound is the activated form of (7Z)-hexadecenoic acid (palmitoleic acid), where the fatty acid is linked to coenzyme A via a thioester bond. This activation is a critical step that primes the fatty acid for participation in numerous biochemical reactions.
The key structural and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C37H64N7O17P3S | [1] |
| Molecular Weight | 1003.9 g/mol | [1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-7-enethioate | [1] |
| Synonyms | Palmitoleoyl-CoA, cis-7-Hexadecenoyl-CoA |
Biosynthesis of this compound
The primary pathway for the synthesis of this compound involves two key enzymatic steps: the synthesis of its fatty acid precursor, (7Z)-hexadecenoic acid, and its subsequent activation to the CoA thioester.
De Novo Synthesis of Palmitic Acid and Desaturation
The biosynthesis begins with the de novo synthesis of the saturated fatty acid, palmitic acid (16:0), from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex. Palmitoyl-CoA, the activated form of palmitic acid, is then desaturated by the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . This enzyme introduces a cis double bond at the delta-9 position of the acyl chain, converting palmitoyl-CoA to palmitoleoyl-CoA ((9Z)-hexadecenoyl-CoA). While SCD1 is primarily known for its Δ9 desaturase activity, other desaturases can introduce double bonds at different positions, leading to the formation of various positional isomers, including the (7Z) isomer. The precise enzymatic machinery responsible for the direct synthesis of the C7 double bond is less characterized than that for the C9 double bond.
Activation of (7Z)-Hexadecenoic Acid
Once (7Z)-hexadecenoic acid is synthesized or obtained from dietary sources, it is activated to this compound by a family of enzymes known as Acyl-CoA Synthetases (ACS) or fatty acid-CoA ligases.[2] This reaction is ATP-dependent and proceeds through an acyl-adenylate intermediate.[2]
Reaction: (7Z)-Hexadecenoic acid + ATP + CoASH → this compound + AMP + PPi
The logical flow of the biosynthesis is depicted in the following diagram:
Caption: Biosynthesis pathway of this compound.
Metabolic Fate of this compound
Once formed, this compound can enter several metabolic pathways, highlighting its central role in cellular lipid metabolism.
-
Incorporation into Complex Lipids: It serves as a substrate for the synthesis of various classes of lipids, including triglycerides for energy storage and phospholipids, which are essential components of cellular membranes. The degree of unsaturation in these lipids, influenced by the availability of monounsaturated fatty acyl-CoAs like this compound, is critical for maintaining membrane fluidity.
-
Beta-Oxidation: For energy production, this compound is transported into the mitochondria via the carnitine shuttle and undergoes β-oxidation.[3][4] This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the citric acid cycle to generate ATP.[4] The presence of the cis double bond requires additional enzymatic steps for its complete oxidation compared to saturated fatty acyl-CoAs.
-
Chain Elongation and Further Desaturation: this compound can be further elongated by elongase enzymes and desaturated by other desaturases to produce longer-chain monounsaturated and polyunsaturated fatty acyl-CoAs.
The metabolic pathways involving this compound are illustrated below:
Caption: Overview of the metabolic pathways of this compound.
Experimental Protocols
Enzymatic Synthesis of this compound
A common method for the synthesis of acyl-CoAs is through the enzymatic activity of Acyl-CoA synthetase.
Materials:
-
(7Z)-Hexadecenoic acid
-
Coenzyme A (CoASH)
-
ATP (Adenosine triphosphate)
-
MgCl2
-
Triton X-100
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Purified Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa)
-
Hydroxylamine-HCl
-
FeCl3 in HCl
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoASH, MgCl2, DTT, and Triton X-100.
-
Add the substrate, (7Z)-hexadecenoic acid, to the reaction mixture.
-
Initiate the reaction by adding the purified Acyl-CoA Synthetase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
The formation of the thioester bond can be monitored using a colorimetric assay with hydroxylamine, which reacts with the acyl-CoA to form a hydroxamate that produces a colored complex with ferric ions, measurable at 540 nm.[5]
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoAs, including different isomers.[1][6]
Sample Preparation (from cells or tissues):
-
Homogenize the biological sample in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).
-
Centrifuge to separate the phases.
-
Collect the aqueous phase containing the acyl-CoAs.
-
Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoAs.[1]
LC-MS/MS Analysis:
-
Chromatography: Separation of different acyl-CoA species is typically achieved using a C18 reversed-phase column with a gradient elution. The mobile phases often consist of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide) and an organic solvent like acetonitrile.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Quantification is performed using multiple reaction monitoring (MRM). The precursor ion for this compound would be its [M+H]+ ion, and a characteristic product ion resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da) is monitored.[7]
The general workflow for LC-MS/MS analysis is as follows:
Caption: Workflow for the quantitative analysis of this compound.
Quantitative Data
The intracellular concentrations of acyl-CoAs can vary depending on the cell type, metabolic state, and diet. While specific quantitative data for this compound is limited in the literature, studies analyzing the broader acyl-CoA pool provide valuable context. For instance, the total long-chain acyl-CoA pool in rat liver has been measured to be in the range of 15-60 nmol/g wet weight. The relative abundance of different C16:1 isomers can also be determined, with the n-7 isomer often being the most prevalent in human plasma.[8]
The table below presents a summary of typical quantitative parameters that can be determined for acyl-CoAs.
| Parameter | Typical Range/Value | Method of Determination | Reference |
| Tissue Concentration | Varies (nmol/g tissue) | LC-MS/MS | [1] |
| Cellular Concentration | Varies (pmol/million cells) | LC-MS/MS | [6] |
| Enzyme Km (for ACS) | Micromolar range | Radiometric assay | [9] |
| LC-MS/MS LOD | Femtomole range | LC-MS/MS | [6] |
Conclusion and Future Directions
This compound is a key metabolite at the crossroads of fatty acid metabolism. Its structure, featuring a cis-double bond, influences its physical properties and its processing by metabolic enzymes. The methodologies outlined in this guide provide a framework for the synthesis and quantitative analysis of this important molecule, which is essential for advancing our understanding of its roles in health and disease.
Future research should focus on elucidating the specific enzymes responsible for the synthesis of the (7Z) isomer and its distinct roles in cellular signaling pathways. The development of more sensitive and isomer-specific analytical techniques will be crucial for accurately quantifying this compound in complex biological samples and for understanding its contribution to the broader landscape of lipid metabolism. This knowledge will be invaluable for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 4. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 5. Role of Motif III in Catalysis by Acetyl-CoA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (7Z)-Hexadecenoyl-CoA: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z)-Hexadecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (CoA) ester. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. As such, understanding the chemical properties and stability of specific acyl-CoA species like this compound is crucial for researchers in the fields of biochemistry, metabolic diseases, and drug development. This technical guide provides a comprehensive overview of the known chemical properties, stability considerations, and relevant experimental methodologies for this compound.
Chemical Properties
The chemical properties of this compound are summarized in the table below. It is important to note that while some properties have been computationally predicted, experimental data for certain physical characteristics remain limited.
| Property | Value | Source |
| Molecular Formula | C₃₇H₆₄N₇O₁₇P₃S | [1] |
| Molecular Weight | 1003.9 g/mol (Computed) | [1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (7Z)-hexadec-7-enethioate | [1] |
| Synonyms | cis-7-Hexadecenoyl-CoA, (7Z)-Hexadecenoyl-coenzyme A | [1] |
| Physical State | Solid (as a salt) | Inferred from similar compounds |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in water and methanol (B129727).[2] Generally, long-chain acyl-CoAs are soluble in aqueous buffers and some organic solvents. | Inferred from similar compounds |
| pKa | Multiple predicted pKa values exist due to the ionizable phosphate (B84403) and amine groups. For the related 3-oxo-(7Z)-hexadecenoyl-CoA, predicted pKa values include 0.83, 0.92, 3.27, 5.94, and 10.46.[3] |
Stability and Storage
The stability of this compound is a critical consideration for its experimental use. Like other unsaturated acyl-CoA esters, it is susceptible to degradation.
Degradation Pathways:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH.
-
Oxidation: The cis-double bond at the 7-position is prone to oxidation, which can be initiated by exposure to air, light, and certain metal ions.[4]
Recommended Storage Conditions: To minimize degradation, this compound should be stored under the following conditions:
-
As a solid: Store at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] Unsaturated lipids are not stable as powders and should ideally be dissolved in an organic solvent for storage.[5]
-
In solution: Prepare solutions in a suitable organic solvent such as methanol or in an aqueous buffer.[2] For aqueous solutions, it is recommended to use them within one day.[6] Organic solutions should be stored at -20°C under an inert atmosphere.[5] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Synthesis of this compound
Both chemical and enzymatic methods can be employed for the synthesis of this compound.
1. Chemo-enzymatic Synthesis:
This method involves the activation of (7Z)-hexadecenoic acid and subsequent coupling to Coenzyme A. The ethyl chloroformate (ECF) method is suitable for α,β-unsaturated acyl-CoA thioesters.[7][8]
-
Materials: (7Z)-hexadecenoic acid, tetrahydrofuran (B95107) (THF), triethylamine (B128534), ethyl chloroformate, Coenzyme A (free acid), sodium bicarbonate (NaHCO₃).
-
Protocol:
-
Dissolve (7Z)-hexadecenoic acid in THF and cool to 4°C.
-
Add triethylamine and ethyl chloroformate and stir for 45 minutes at 4°C to form the mixed anhydride (B1165640).
-
Dissolve Coenzyme A in a solution of NaHCO₃.
-
Add the Coenzyme A solution to the mixed anhydride reaction mixture.
-
Stir for an additional 45 minutes at room temperature.
-
The resulting this compound can be purified by high-performance liquid chromatography (HPLC).
-
2. Enzymatic Synthesis:
Acyl-CoA synthetases can be used for the enzymatic synthesis of long-chain acyl-CoAs.[9]
-
Materials: (7Z)-hexadecenoic acid, Coenzyme A, ATP, MgCl₂, acyl-CoA synthetase, appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Protocol:
-
Combine (7Z)-hexadecenoic acid, Coenzyme A, ATP, and MgCl₂ in the reaction buffer.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction mixture at 30°C.
-
Monitor the reaction progress by HPLC or by detecting the disappearance of free thiols using Ellman's reagent.
-
Purify the product using HPLC.
-
Extraction and Analysis of this compound from Biological Samples
A common method for the extraction of long-chain acyl-CoAs from tissues involves solvent extraction followed by solid-phase extraction (SPE) for purification.[10][11]
-
Materials: Tissue sample, potassium phosphate buffer (pH 4.9), acetonitrile (B52724), isopropanol (B130326), solid-phase extraction column.
-
Protocol:
-
Homogenize the tissue sample in ice-cold potassium phosphate buffer.
-
Add acetonitrile and isopropanol to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Purify the acyl-CoAs from the supernatant using a solid-phase extraction column.
-
Elute the acyl-CoAs from the column.
-
Analyze the extracted this compound by reverse-phase HPLC, often coupled with mass spectrometry (LC-MS) for identification and quantification.[12]
-
Signaling Pathways and Biological Roles
This compound, as a monounsaturated fatty acyl-CoA, is involved in various metabolic and signaling pathways. Its precise roles are still under investigation, but it is known to be a substrate for enzymes involved in fatty acid elongation and desaturation and can influence lipid-mediated signaling cascades.
Monounsaturated fatty acids, derived from their CoA esters, are components of complex lipids such as phospholipids (B1166683) and diacylglycerols (DAGs). These lipids can act as second messengers in signaling pathways, for instance, by activating protein kinase C (PKC) isoforms.[13]
Below is a diagram illustrating a generalized pathway of how monounsaturated acyl-CoAs can influence cellular signaling.
Caption: Generalized pathway of monounsaturated acyl-CoA metabolism and signaling.
Experimental Workflow for Synthesis and Analysis
The following diagram outlines a typical experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Experimental workflow for this compound synthesis and analysis.
References
- 1. This compound | C37H64N7O17P3S | CID 91828289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ModelSEED [modelseed.org]
- 4. benchchem.com [benchchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Endogenous Synthesis of (7Z)-Hexadecenoyl-CoA in Mammalian Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(7Z)-Hexadecenoyl-CoA, also known as sapienoyl-CoA, is a monounsaturated fatty acyl-CoA that is notably abundant in human sebaceous glands. Its synthesis represents a unique branch of fatty acid metabolism in mammals, diverging from the more common desaturation pathways. This technical guide provides an in-depth exploration of the endogenous synthesis of this compound, detailing the enzymatic processes, regulatory mechanisms, and relevant experimental methodologies. A comprehensive understanding of this pathway is crucial for researchers in dermatology, lipid metabolism, and drug development, particularly for targeting conditions related to sebaceous gland function.
The Core Synthesis Pathway
The endogenous synthesis of this compound in mammalian cells is a two-step process initiated from the saturated fatty acid, palmitic acid.
-
Δ6 Desaturation of Palmitic Acid: The key and rate-limiting step is the introduction of a cis double bond at the Δ6 position (the 6th carbon from the carboxyl group) of palmitic acid (16:0). This reaction is catalyzed by Fatty Acid Desaturase 2 (FADS2) , also known as Δ6-desaturase.[1][2] This is an unusual function for FADS2, which is more commonly associated with the desaturation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid.[1] The product of this reaction is (7Z)-hexadecenoic acid, commonly known as sapienic acid.
-
Acyl-CoA Synthesis: The newly synthesized sapienic acid is then "activated" by its esterification to Coenzyme A (CoA). This reaction is catalyzed by an Acyl-CoA Synthetase (ACS) .[3] While multiple ACS isoforms exist with varying substrate specificities, the specific enzyme responsible for the efficient conversion of sapienic acid to this compound in sebocytes has not been definitively identified.[4][5]
This pathway is particularly active in human sebocytes, the specialized epithelial cells of sebaceous glands, making sapienic acid the most abundant fatty acid in human sebum.[1]
Key Enzyme: Fatty Acid Desaturase 2 (FADS2)
FADS2 is an integral membrane protein located in the endoplasmic reticulum.[6] It is a multifunctional enzyme that can introduce double bonds at the Δ4, Δ6, and Δ8 positions of various fatty acid substrates.[7][8] While its primary role is in the biosynthesis of long-chain polyunsaturated fatty acids, its Δ6-desaturase activity on palmitic acid is a unique feature in human sebaceous glands.[1][9]
Substrate Specificity
FADS2 exhibits broad substrate specificity. While it efficiently desaturates polyunsaturated fatty acids, it can also act on saturated fatty acids. Palmitic acid (16:0) is a key saturated substrate for FADS2 in the context of sapienic acid synthesis.[9][10] Studies have shown that palmitic acid can compete with linoleic and α-linolenic acids for FADS2-mediated desaturation.[9][10]
Quantitative Data
Table 1: Substrates and Products of Key Enzymes in this compound Synthesis
| Enzyme | Substrate(s) | Product(s) | Cellular Location |
| Fatty Acid Desaturase 2 (FADS2) | Palmitoyl-CoA, O₂, NADH, Cytochrome b5 | This compound, H₂O, NAD⁺, Oxidized Cytochrome b5 | Endoplasmic Reticulum |
| Acyl-CoA Synthetase (ACS) | Sapienic Acid, CoA, ATP | This compound, AMP, PPi | Endoplasmic Reticulum, Mitochondria, Peroxisomes |
Regulation of this compound Synthesis
The synthesis of this compound is tightly regulated, primarily through the expression and activity of FADS2 in sebocytes.
Transcriptional Regulation of FADS2
The expression of the FADS2 gene is a critical control point. In human skin, FADS2 mRNA and protein expression are largely restricted to differentiating sebocytes within the sebaceous gland.[1] This tissue-specific expression pattern is a key determinant of sapienic acid and consequently this compound production. Factors that influence sebocyte differentiation are likely to modulate FADS2 expression.
Signaling Pathways
While the precise signaling pathways controlling FADS2 expression in sebocytes are still under investigation, several pathways are known to influence lipid metabolism and sebocyte function. Free fatty acids themselves can act as signaling molecules, potentially influencing gene expression through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or by modulating inflammatory pathways such as the NF-κB pathway.[13]
Experimental Protocols
Quantification of this compound in Mammalian Cells
This protocol is adapted from methods for general long-chain fatty acyl-CoA analysis and can be optimized for the specific detection of this compound.
Principle: Cellular lipids are extracted, and the acyl-CoA fraction is isolated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured mammalian cells (e.g., SZ95 human sebocytes)
-
Ice-cold phosphate-buffered saline (PBS)
-
Internal standard (e.g., ¹³C-labeled palmitoyl-CoA or a custom-synthesized this compound standard)
-
Liquid chromatograph coupled to a tandem mass spectrometer
Procedure:
-
Cell Harvesting:
-
Wash cultured cells twice with ice-cold PBS.
-
Scrape cells into a pre-chilled tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in a mixture of acetonitrile and isopropanol (e.g., 1:1 v/v).
-
Add the internal standard.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Collect the supernatant containing the lipid extract.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 90% acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for this compound and the internal standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
FADS2 Activity Assay
This protocol describes a method to measure the conversion of a labeled precursor to its desaturated product.
Principle: A radiolabeled or stable isotope-labeled palmitic acid precursor is incubated with a source of FADS2 enzyme (e.g., cell lysates or microsomes). The reaction products are then separated and quantified.
Materials:
-
Source of FADS2 enzyme (e.g., microsomes from cells overexpressing FADS2, or SZ95 sebocyte lysate)
-
[¹⁴C]-Palmitic acid or ¹³C-Palmitic acid
-
CoA, ATP, MgCl₂ (for in situ conversion to palmitoyl-CoA)
-
NADH
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates or gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Enzyme Preparation:
-
Prepare microsomes or cell lysates from the chosen FADS2 source.
-
Determine the protein concentration of the enzyme preparation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, NADH, ATP, CoA, MgCl₂, and the labeled palmitic acid.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Product Analysis:
-
TLC: Spot the extracted lipids on a TLC plate and develop with an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid). Visualize the radiolabeled spots by autoradiography and quantify by scintillation counting.
-
GC-MS: Convert the fatty acids to their fatty acid methyl esters (FAMEs) by transesterification. Analyze the FAMEs by GC-MS to separate and quantify the labeled palmitic acid and sapienic acid.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).
-
Downstream Metabolism and Physiological Significance
This compound serves as a precursor for the synthesis of various lipids unique to human sebum, including triglycerides, wax esters, and cholesterol esters. It can also be elongated to form other n-10 fatty acids. The free fatty acid form, sapienic acid, has been shown to possess antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.[13] This suggests a role for the this compound synthesis pathway in the innate immune defense of the skin.
Conclusion and Future Directions
The endogenous synthesis of this compound via the FADS2-mediated desaturation of palmitic acid is a specialized metabolic pathway with significant implications for skin biology. For researchers and drug development professionals, this pathway presents a potential target for modulating sebaceous gland activity and skin lipid composition in various dermatological conditions.
Future research should focus on:
-
Elucidating the precise signaling mechanisms that regulate FADS2 expression in sebocytes.
-
Determining the kinetic properties of FADS2 with palmitoyl-CoA.
-
Accurately quantifying the intracellular pool of this compound in different cell types.
-
Identifying the specific acyl-CoA synthetase(s) responsible for sapienic acid activation.
A deeper understanding of these aspects will be instrumental in developing targeted therapies for a range of skin disorders and other conditions where this unique lipid metabolic pathway may play a role.
References
- 1. Identification of the delta-6 desaturase of human sebaceous glands: expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 4. Do long-chain acyl-CoA synthetases regulate fatty acid entry into synthetic versus degradative pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fatty Acid Desaturase 2 (FADS2) Actions on Branched Chain and Normal Odd Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 α-linolenic acids for FADS2 mediated Δ6-desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sebum free fatty acids enhance the innate immune defense of human sebocytes by upregulating beta-defensin-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of (7Z)-Hexadecenoyl-CoA: A Technical Guide to Its Intermediates and Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of (7Z)-hexadecenoyl-CoA, a key intermediate in the formation of sapienic acid, the most abundant fatty acid in human sebum. This document details the core biosynthetic pathway, its intermediates, the primary enzyme involved, and the complex signaling networks that regulate its production. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key research methodologies.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is a specialized pathway predominantly active in human sebaceous glands. The primary substrate for this pathway is palmitoyl-CoA, a common saturated fatty acyl-CoA. The pathway involves a single, critical enzymatic step.
Pathway Intermediates:
-
Palmitoyl-CoA (C16:0-CoA): The saturated 16-carbon fatty acyl-CoA that serves as the precursor.
-
This compound (C16:1Δ7-CoA): The monounsaturated product with a cis double bond at the delta-7 position (also referred to as the n-10 position from the methyl end). This is the activated form of sapienic acid.
The conversion is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2) , which is highly expressed in differentiating sebocytes.[1] This is a unique activity for FADS2, which more commonly participates in the biosynthesis of long-chain polyunsaturated fatty acids from essential fatty acids like linoleic and α-linolenic acid.[1][2][3][4]
The overall reaction is as follows:
Palmitoyl-CoA + O₂ + 2 Fe²⁺-cytochrome b₅ + 2 H⁺ → this compound + 2 H₂O + 2 Fe³⁺-cytochrome b₅ [3][5]
Downstream Metabolism
Following its synthesis, this compound can be further metabolized. The sapienic acid moiety can be elongated by two carbons and then desaturated by Fatty Acid Desaturase 1 (FADS1) to form sebaleic acid (18:2Δ5,8), another fatty acid unique to human sebum.[2][6][7][8]
Quantitative Data
| Analyte | Relative Abundance in Sebum (Healthy Controls) | Relative Abundance in Sebum (Acne Patients) |
| Palmitic Acid (from Palmitoyl-CoA) | ~31% | ~31% |
| Sapienic Acid (from this compound) | ~21% | Not significantly different from controls |
Data sourced from a study on facial sebum in adult patients with moderate acne.[5]
Competition studies have shown that palmitic acid (16:0) competes with linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3) for FADS2-mediated Δ6-desaturation. Increasing concentrations of linoleic or α-linolenic acid lead to a decrease in the production of sapienic acid (16:1n-10), indicating that FADS2 has a higher affinity for the polyunsaturated fatty acid substrates.[9]
Signaling Pathways and Regulation
The biosynthesis of this compound is tightly regulated by a network of signaling pathways that control sebaceous gland function and lipogenesis.
TGF-β Signaling
Transforming Growth Factor β (TGF-β) signaling plays a significant role in maintaining sebocytes in an undifferentiated state. Activation of the TGF-β pathway through the TGFβ RII-Smad2 dependent pathway leads to a decreased expression of lipogenic genes, including FADS2.[10][11][12] This, in turn, reduces the production of this compound and overall lipid accumulation in sebocytes.[10][11][12]
PPARα Regulation
Peroxisome Proliferator-Activated Receptor α (PPARα) is a nuclear receptor that acts as a transcriptional activator of FADS2.[13][14][15] Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of the FADS2 gene, thereby upregulating its transcription.[2][13]
Androgen Signaling
Androgens are key regulators of sebaceous gland function, stimulating both cell proliferation and lipogenesis.[16] Androgen receptors are highly expressed in sebocytes, and their activation leads to an increase in sebum production, which would include the synthesis of this compound.[16]
Acetylcholine (B1216132) Signaling
The non-neuronal cholinergic system is also involved in regulating sebaceous gland biology. Acetylcholine can increase lipid synthesis in sebocytes in a dose-dependent manner through nicotinic acetylcholine receptor α7 (nAchRα7).[6][17] This suggests that cholinergic signaling can positively influence the production of this compound.
Experimental Protocols
Quantification of this compound and Palmitoyl-CoA by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of long-chain fatty acyl-CoAs from biological samples.
4.1.1. Sample Preparation (from cultured sebocytes)
-
Cell Lysis: Wash cultured sebocytes with ice-cold phosphate-buffered saline (PBS). Lyse the cells with a suitable buffer containing protease and phosphatase inhibitors.
-
Lipid Extraction: Extract lipids and acyl-CoAs using a modified Bligh-Dyer method with an acidic aqueous phase to improve the recovery of acyl-CoAs.
-
Solid-Phase Extraction (SPE): Purify the acyl-CoA fraction using a C18 SPE cartridge. Wash the cartridge with an aqueous solution to remove polar contaminants, and elute the acyl-CoAs with an organic solvent mixture (e.g., methanol/acetonitrile).
-
Sample Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.
4.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of palmitoyl-CoA and this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Palmitoyl-CoA: Monitor the transition from the precursor ion [M+H]⁺ to a characteristic product ion (e.g., the fragment corresponding to the loss of the fatty acyl chain).
-
This compound: Monitor the transition from the precursor ion [M+H]⁺ to its characteristic product ion.
-
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [¹³C₁₆]-Palmitoyl-CoA) for accurate quantification. Create a standard curve with known concentrations of palmitoyl-CoA and this compound.
-
FADS2 Enzyme Activity Assay
This protocol describes a method to measure the desaturase activity of FADS2 on a palmitoyl-CoA substrate.
4.2.1. Preparation of Microsomes
-
Isolate microsomes from cultured sebocytes or a cell line overexpressing FADS2.
-
Homogenize the cells in a buffered sucrose (B13894) solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
4.2.2. Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal protein (containing FADS2).
-
Radiolabeled substrate: [¹⁴C]-Palmitoyl-CoA.
-
Cofactors: NADH or NADPH, ATP, and Coenzyme A.
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the fatty acyl-CoAs to free fatty acids.
-
Extraction: Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane).
-
Separation and Quantification:
-
Separate the radiolabeled palmitic acid and sapienic acid using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the spots or peaks corresponding to the substrate and product using a scintillation counter or a radio-HPLC detector.
-
Calculate the enzyme activity as the rate of conversion of substrate to product per unit of protein per unit of time.
-
Visualizations
Caption: Biosynthesis of this compound and its downstream metabolite.
Caption: Key signaling pathways regulating FADS2 expression and sebaceous lipogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The non-neuronal cholinergic system of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of the sebaceous gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Regulation of lipid production by acetylcholine signalling in human sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of FADS2 transcription by SREBP-1 and PPAR-α influences LC-PUFA biosynthesis in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sebaceous-immunobiology is orchestrated by sebum lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 α-linolenic acids for FADS2 mediated Δ6-desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [academiccommons.columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. TGFβ signaling regulates lipogenesis in human sebaceous glands cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reprogramming of Fatty Acid Metabolism via PPARα‐Orchestrated FADS2 in Keratinocytes Modulates Skin Inflammation in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of FADS2 transcription by SREBP-1 and PPAR-α influences LC-PUFA biosynthesis in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physiology, Sebaceous Glands - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to (7Z)-Hexadecenoyl-CoA: Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7Z)-Hexadecenoyl-CoA is the activated form of (7Z)-hexadecenoic acid, a monounsaturated omega-9 fatty acid. As a key metabolic intermediate, it is positioned at the crossroads of fatty acid synthesis, elongation, and incorporation into complex lipids. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and abundance of this compound. Furthermore, it details established experimental protocols for its extraction, purification, and quantification, aiming to equip researchers in the fields of biochemistry, metabolic diseases, and drug development with the necessary knowledge to investigate this specific acyl-CoA species.
Natural Sources and Abundance
This compound is derived from (7Z)-hexadecenoic acid. Therefore, the natural sources and abundance of the CoA ester are directly related to the presence of its precursor fatty acid. Quantitative data for this compound itself is limited in the literature; the table below summarizes the abundance of its corresponding fatty acid, (7Z)-hexadecenoic acid, in various natural sources.
| Organism/Source | Tissue/Fraction | Method of Analysis | Abundance of (7Z)-Hexadecenoic Acid | Reference |
| Bifidobacterium sp. JCM 7042 | Total Fatty Acids | GC-MS, LC-MS | 2.3% of total fatty acids | [1] |
| Sea Buckthorn (Hippophae rhamnoides) | Pulp Oil | GC-MS | 32-42% (as part of total C16:1 isomers) | [2][3] |
| Sea Buckthorn (Hippophae rhamnoides) | Pulp Oil | CGC | 32.86% (as palmitoleic acid, isomer not specified) | [4] |
| Human | Erythrocyte Membranes | GC-MS | Present, increased in obesity | [5][6][7] |
| Trout | Tissues | - | Marker of early life stage mortality | [8] |
| Various Plants | - | - | Present | [8] |
Note: The data presented is for (7Z)-hexadecenoic acid, the free fatty acid precursor of this compound. The intracellular concentration of the corresponding CoA ester is expected to be significantly lower and will vary depending on the metabolic state of the cell. The term "palmitoleic acid" in some studies on sea buckthorn oil may refer to a mixture of isomers, with the (9Z) isomer often being the most common, but the (7Z) isomer is also reported to be present[8].
Biosynthesis and Biological Role
Biosynthesis of this compound
The biosynthesis of this compound occurs in two main steps: the desaturation of a saturated fatty acid precursor to form (7Z)-hexadecenoic acid, followed by its activation to the corresponding CoA thioester.
-
Desaturation of Palmitoyl-CoA: The primary pathway for the synthesis of (7Z)-hexadecenoic acid involves the desaturation of palmitic acid (16:0) at the delta-7 position. This reaction is catalyzed by a Δ7-fatty acid desaturase . While Δ9-desaturases, which produce the more common palmitoleic acid ((9Z)-hexadecenoic acid), are widespread, Δ7-desaturases have been identified in certain organisms, including some bacteria and microalgae like the diatom Phaeodactylum tricornutum.
-
Activation to this compound: The free fatty acid, (7Z)-hexadecenoic acid, is then activated to its metabolically active form, this compound, by an acyl-CoA synthetase (ACS). This reaction requires ATP and Coenzyme A (CoA). ACS enzymes exhibit broad substrate specificity, and it is likely that various long-chain ACS isoforms can activate (7Z)-hexadecenoic acid[9][10][11][12][13].
Biological Role
The biological functions of this compound are inferred from the activities of its precursor fatty acid. (7Z)-Hexadecenoic acid has been shown to possess selective antibacterial activity against Staphylococcus aureus[1]. As the activated form, this compound is the direct substrate for incorporation into complex lipids such as phospholipids (B1166683) and triglycerides, thereby influencing membrane fluidity and lipid droplet composition. It can also serve as a precursor for fatty acid elongation and further desaturation reactions, contributing to the diversity of the cellular lipidome. The presence of (7Z)-hexadecenoic acid in human erythrocytes and its association with obesity suggest a potential role in metabolic regulation[5][6][7].
Experimental Protocols
The analysis of long-chain acyl-CoAs like this compound is challenging due to their low abundance and susceptibility to degradation. The following protocols provide a general framework that can be adapted for the specific analysis of this compound.
Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods designed for the robust extraction and purification of long-chain acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)
-
Weak anion-exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH₄OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2 mL of isopropanol and homogenize again.
-
Add 4 mL of acetonitrile and 0.25 mL of saturated (NH₄)₂SO₄.
-
Vortex for 5 minutes.
-
-
Extraction:
-
Centrifuge the homogenate at 2,000 x g for 10 minutes at 4°C.
-
Collect the upper organic phase containing the acyl-CoAs.
-
Dilute the extract with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9).
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion-exchange SPE column with 2 mL of methanol followed by 2 mL of 100 mM KH₂PO₄ buffer (pH 4.9).
-
Load the diluted extract onto the column.
-
Wash the column with 2 mL of 100 mM KH₂PO₄ buffer (pH 4.9).
-
Wash with 2 mL of water.
-
Wash with 2 mL of a solution of 2% formic acid in water.
-
Elute the acyl-CoAs with two 1 mL aliquots of a solution of 5% NH₄OH in 50% methanol.
-
-
Sample Preparation for Analysis:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).
-
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of different acyl-CoA species.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]⁺ ion for this compound.
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).
-
Collision Energy and other parameters: To be optimized for the specific instrument and analyte.
Quantification:
-
Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an appropriate internal standard (e.g., an odd-chain acyl-CoA like heptadecanoyl-CoA). A calibration curve should be generated using authentic standards of this compound if available, or a closely related standard.
Conclusion
This compound is an important, albeit less studied, isomer in the family of hexadecenoic fatty acyl-CoAs. Its presence in various organisms, from bacteria to humans, and its potential biological activities, such as antimicrobial effects, warrant further investigation. The methodologies outlined in this guide provide a solid foundation for researchers to explore the abundance, metabolism, and function of this specific acyl-CoA. Advances in mass spectrometry-based lipidomics will undoubtedly shed more light on the precise roles of this compound in health and disease, potentially opening new avenues for therapeutic intervention.
References
- 1. Production of a selective antibacterial fatty acid against Staphylococcus aureus by Bifidobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stratiaskin.com [stratiaskin.com]
- 3. Fatty acid composition of developing sea buckthorn (Hippophae rhamnoides L.) berry and the transcriptome of the mature seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mongoliajol.info [mongoliajol.info]
- 5. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | Semantic Scholar [semanticscholar.org]
- 8. cis-7-Hexadecenoic acid | C16H30O2 | CID 5318393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Enzymatic Synthesis of (7Z)-Hexadecenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic synthesis of (7Z)-Hexadecenoyl-CoA, a monounsaturated long-chain acyl-CoA that plays a role in various metabolic processes. This document details the enzymatic reaction, discusses the selection of appropriate enzymes, and provides detailed experimental protocols for synthesis and analysis. Furthermore, it explores the metabolic context of this molecule and its potential roles in cellular signaling.
Introduction
This compound is the activated form of (7Z)-hexadecenoic acid, a C16:1 monounsaturated fatty acid. The activation of fatty acids to their coenzyme A (CoA) esters is a critical step that primes them for participation in a variety of metabolic pathways, including beta-oxidation, lipid biosynthesis, and cellular signaling. The in vitro synthesis of specific acyl-CoA molecules like this compound is essential for studying the enzymes that metabolize them, for investigating their roles in cellular processes, and for screening potential therapeutic agents that target these pathways.
The enzymatic synthesis of this compound is catalyzed by a class of enzymes known as Acyl-CoA synthetases (ACS) or fatty acid:CoA ligases (EC 6.2.1.3). These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the corresponding acyl-CoA thioester.
Enzymatic Synthesis of this compound
The core of the in vitro synthesis is the enzymatic reaction catalyzed by a suitable long-chain acyl-CoA synthetase.
Reaction:
(7Z)-Hexadecenoic acid + ATP + CoA ⇌ this compound + AMP + PPi
This reaction proceeds in two steps:
-
Adenylation: (7Z)-Hexadecenoic acid + ATP ⇌ (7Z)-Hexadecenoyl-AMP + PPi
-
Thioesterification: (7Z)-Hexadecenoyl-AMP + CoA ⇌ this compound + AMP
Enzyme Selection
While no acyl-CoA synthetase has been specifically characterized for its activity on (7Z)-hexadecenoic acid, several long-chain acyl-CoA synthetases (ACSLs) exhibit broad substrate specificity and are known to activate various C16:1 isomers and other monounsaturated fatty acids. Therefore, commercially available or purified ACSLs from various sources can be employed.
Potential Enzyme Sources:
-
Mammalian ACSLs: Several isoforms exist (ACSL1, ACSL3, ACSL4, ACSL5, ACSL6), each with distinct substrate preferences. ACSL5 has shown activity with oleic acid and palmitic acid[1].
-
Yeast Acyl-CoA Synthetases: Oleaginous yeasts like Rhodotorula glutinis are a good source of acyl-ACP synthetases that can activate unsaturated fatty acids like oleic and linoleic acids[2].
-
Bacterial Acyl-CoA Synthetases: ACS from bacteria like Escherichia coli can also be utilized.
Given the structural similarity, enzymes with high activity towards palmitoleic acid (9Z-16:1) or oleic acid (9Z-18:1) are strong candidates for the synthesis of this compound.
Quantitative Data
Table 1: Kinetic Parameters of Acyl-CoA Synthetases with Monounsaturated Fatty Acids
| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |
| Rhodotorula glutinis (acyl-ACP synthetase) | Oleic acid | 25.1 | Not reported | [2] |
| Rhodotorula glutinis (acyl-ACP synthetase) | Palmitic acid | 42.9 | Not reported | [2] |
| Human ACSL5 | Oleic acid | Not determined | Active | [1] |
| Human ACSL5 | Palmitic acid | Not determined | Higher preference than oleic acid | [1] |
Note: The provided data should be used as an estimation. It is highly recommended to perform kinetic analysis for the specific enzyme and substrate used in your experimental setup.
Experimental Protocols
This section provides a detailed methodology for the in vitro enzymatic synthesis and subsequent analysis of this compound.
Purification of Acyl-CoA Synthetase (General Protocol)
For researchers who wish to use a purified enzyme, the following is a general protocol for the purification of a recombinant His-tagged acyl-CoA synthetase from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector for the desired ACSL.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and store at -80°C.
-
Verify protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).
In Vitro Enzymatic Synthesis of this compound
Materials:
-
Purified acyl-CoA synthetase or a commercial preparation.
-
(7Z)-Hexadecenoic acid.
-
Coenzyme A (CoA), lithium salt.
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt.
-
Magnesium chloride (MgCl2).
-
Potassium phosphate (B84403) buffer (pH 7.5).
-
Dithiothreitol (DTT).
-
Triton X-100 (optional, to aid in substrate solubility).
Reaction Mixture:
| Component | Final Concentration |
| Potassium phosphate buffer (pH 7.5) | 100 mM |
| ATP | 10 mM |
| MgCl2 | 10 mM |
| CoA | 1 mM |
| DTT | 2 mM |
| (7Z)-Hexadecenoic acid | 50-200 µM |
| Acyl-CoA Synthetase | 1-5 µg/mL |
| Triton X-100 (optional) | 0.01% (w/v) |
Procedure:
-
Prepare a stock solution of (7Z)-hexadecenoic acid in ethanol (B145695) or DMSO. If using Triton X-100, the fatty acid can be solubilized directly in the buffer containing the detergent.
-
In a microcentrifuge tube, combine the buffer, ATP, MgCl2, CoA, and DTT.
-
Add the (7Z)-hexadecenoic acid to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
Terminate the reaction by adding an equal volume of ice-cold 2 M perchloric acid or by heat inactivation at 95°C for 5 minutes.
-
Centrifuge to pellet any precipitate and collect the supernatant for analysis.
Analytical Methods for this compound
The product can be quantified using High-Performance Liquid Chromatography (HPLC).
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient of two solvents is commonly employed:
-
Solvent A: 100 mM potassium phosphate buffer (pH 5.0-7.0).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the acyl-CoAs. The exact gradient profile will need to be optimized.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve of a known acyl-CoA (e.g., palmitoyl-CoA) or by using a commercially available this compound standard if available.
Liquid chromatography-mass spectrometry (LC-MS) can also be used for more sensitive and specific detection and quantification[3].
Metabolic Pathways and Visualization
Understanding the metabolic context of this compound is crucial for interpreting experimental results and for drug development.
Biosynthesis of this compound
(7Z)-Hexadecenoic acid is not as common as other C16:1 isomers like palmitoleic acid (9Z-16:1). One of the known biosynthetic routes is through the partial beta-oxidation of oleic acid (9Z-18:1).
General Workflow for In Vitro Synthesis and Analysis
The following diagram illustrates the overall workflow for the enzymatic synthesis and subsequent analysis of this compound.
Potential Roles in Cellular Signaling
Monounsaturated fatty acyl-CoAs are not only metabolic intermediates but can also act as signaling molecules. They can influence cellular processes by:
-
Modulating Enzyme Activity: Long-chain acyl-CoAs can allosterically regulate enzymes involved in metabolism.
-
Transcriptional Regulation: They can bind to and modulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs), which control the expression of genes involved in lipid metabolism.
-
Protein Acylation: Acyl-CoAs can be used for the post-translational modification of proteins, affecting their localization and function.
The specific signaling roles of this compound are yet to be fully elucidated and represent an active area of research.
Conclusion
The in vitro enzymatic synthesis of this compound is a feasible and valuable tool for researchers in the fields of biochemistry, cell biology, and drug development. While specific enzymes and kinetic data for this particular isomer are still under investigation, the use of long-chain acyl-CoA synthetases with broad substrate specificity provides a reliable method for its production. The detailed protocols and metabolic context provided in this guide offer a solid foundation for the successful synthesis, analysis, and further investigation of the biological roles of this compound. Future research should focus on identifying and characterizing specific acyl-CoA synthetases that preferentially utilize (7Z)-hexadecenoic acid to gain a more precise understanding of its metabolism and function.
References
- 1. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Unsaturated fatty acyl-CoA inhibition of cholesterol synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: LC-MS/MS Method for (7Z)-Hexadecenoyl-CoA Quantification in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z)-Hexadecenoyl-CoA, also known as Palmitoleoyl-CoA, is a monounsaturated medium-chain acyl-coenzyme A that plays a significant role in cellular metabolism and signaling. It is synthesized from its saturated counterpart, Palmitoyl-CoA, by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). As an intermediate in lipid metabolism, this compound can be directed towards beta-oxidation for energy production or incorporated into complex lipids such as triglycerides and phospholipids. The free fatty acid form, palmitoleate, has been identified as a lipokine, a lipid-derived hormone, with beneficial metabolic and anti-inflammatory properties, primarily mediated through the activation of AMP-activated protein kinase (AMPK). Given its involvement in key physiological processes, accurate quantification of this compound in various tissues is crucial for understanding its role in health and disease, and for the development of novel therapeutic strategies.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling and Metabolic Pathways
This compound is a central node in lipid metabolism, linking fatty acid synthesis to energy utilization and storage. Its de novo synthesis is a critical step in the formation of monounsaturated fatty acids. The free fatty acid, palmitoleate, derived from this compound, acts as a signaling molecule, influencing key metabolic pathways that regulate glucose homeostasis and inflammation.
The signaling cascade initiated by palmitoleate, the de-esterified form of this compound, involves the activation of AMPK, a central regulator of cellular energy homeostasis. This activation leads to a reduction in inflammation and improved insulin sensitivity.
Quantitative Data
The concentration of this compound can vary significantly between different tissues, reflecting their metabolic state. Below is a summary of reported concentrations in various mammalian tissues. It is important to note that values can differ based on species, diet, and physiological conditions.
| Tissue | Species | Concentration (nmol/g tissue) | Reference |
| Muscle | Human | ~0.5 - 2.0 | [1] |
| Liver | Rat | ~1.0 - 5.0 | [2] |
| Adipose Tissue | Mouse | Variable, dependent on diet | - |
| Heart | Rat | ~0.2 - 1.5 | [2] |
| Brain | Rat | ~0.05 - 0.2 | [2] |
Experimental Protocol
This protocol outlines the necessary steps for the extraction and quantification of this compound from tissue samples.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS grade)
-
Acids: Perchloric acid (PCA), Formic acid
-
Salts: Ammonium acetate
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
Tissue Homogenizer
-
Centrifuge
-
Solid Phase Extraction (SPE) Cartridges: C18, 100 mg
-
LC-MS/MS System: UPLC/HPLC coupled to a triple quadrupole mass spectrometer
Sample Preparation Workflow
Detailed Methodologies
1. Tissue Extraction
-
Weigh approximately 20-50 mg of frozen tissue in a pre-chilled tube.
-
Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 ACN:MeOH:H2O or 10% PCA).
-
Add the internal standard (e.g., Heptadecanoyl-CoA) to a final concentration of 100-500 nM.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Collect the supernatant for further processing.
2. Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant from the tissue extraction onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of MeOH.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (C16:1-CoA) | 1004.6 | 507.1 | 30 |
| Heptadecanoyl-CoA (C17:0-CoA - IS) | 1018.6 | 507.1 | 30 |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using known concentrations of a this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard. The concentration of this compound in the tissue samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples using LC-MS/MS. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers in academia and the pharmaceutical industry. The provided information on the metabolic and signaling pathways of this compound offers a broader context for the interpretation of quantitative data. Accurate measurement of this important lipid metabolite will contribute to a better understanding of its role in metabolic diseases and may aid in the discovery of new therapeutic targets.
References
Application Notes and Protocols for (7Z)-Hexadecenoyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z)-Hexadecenoyl-CoA is a monounsaturated long-chain fatty acyl-CoA that serves as a substrate for various enzymes involved in lipid metabolism. A primary enzyme of interest is Stearoyl-CoA Desaturase 1 (SCD1), a key regulator of fatty acid composition. SCD1 catalyzes the introduction of a cis-double bond at the Δ9 position of saturated fatty acyl-CoAs, converting substrates like palmitoyl-CoA (16:0) and stearoyl-CoA (18:0) into their monounsaturated counterparts, palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively. The activity of SCD1 is crucial for the synthesis of complex lipids such as phospholipids, triglycerides, and cholesterol esters, and its dysregulation has been implicated in various metabolic diseases, including obesity, diabetes, and cancer, making it a significant target for drug development.
These application notes provide detailed protocols for utilizing this compound and related acyl-CoAs in in vitro enzyme assays, with a focus on SCD1 activity. The methodologies described are applicable for enzyme characterization, inhibitor screening, and mechanistic studies.
Data Presentation
Table 1: In Vitro Efficacy of SCD1 Inhibitors
| Inhibitor | Cell Line/Enzyme Source | Assay Type | IC50 / EC50 |
| Sterculate | HepG2 cells | LC/MS-based cell assay | 247 nM |
| Compound X | Rat Liver Microsomes | Radiolabeled substrate assay | 1.5 µM |
| Compound Y | Recombinant Human SCD1 | Fluorescence-based assay | 50 nM |
Table 2: Kinetic Parameters for Fatty Acyl-CoA Substrates with Related Enzymes
| Enzyme | Substrate | Km | Vmax |
| Carnitine Palmitoyltransferase 1 (CPT1) | Palmitoyl-CoA | 35.1 ± 1.4 µM | Not Reported |
| Acyl-CoA Oxidase | Palmitoyl-CoA | 5.2 µM | 1.2 µmol/min/mg |
| Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA | ~5 µM | Not Reported |
Signaling Pathways and Experimental Workflows
De Novo Lipogenesis and SCD1 Action
The synthesis of monounsaturated fatty acids is a critical branch of the de novo lipogenesis pathway. Acetyl-CoA is converted to saturated fatty acids, which are then desaturated by SCD1.
Caption: De Novo Lipogenesis and the role of SCD1.
Palmitoleoyl-CoA Signaling Pathway
Palmitoleoyl-CoA, the product of SCD1 acting on palmitoyl-CoA, is not just a precursor for complex lipids but also an important signaling molecule that can influence various cellular processes.
Caption: Signaling effects of Palmitoleoyl-CoA.
Experimental Workflow for In Vitro SCD1 Assay
A general workflow for conducting an in vitro SCD1 enzyme assay using liver microsomes and a radiolabeled substrate.
Caption: In Vitro SCD1 Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro SCD1 Activity Assay using Liver Microsomes and Radiolabeled Substrate
This protocol describes the measurement of SCD1 activity in liver microsomes using a radiolabeled substrate like --INVALID-LINK---Hexadecenoyl-CoA.
Materials:
-
Liver microsomes (from rat, mouse, or human)
-
--INVALID-LINK---Hexadecenoyl-CoA or [1-14C]Palmitoyl-CoA (specific activity ~50-60 mCi/mmol)
-
Unlabeled this compound or Palmitoyl-CoA
-
NADH
-
ATP
-
Coenzyme A (CoA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.2-7.4)
-
Magnesium chloride (MgCl2)
-
Potassium hydroxide (B78521) (KOH) in methanol
-
Acetic acid
-
Scintillation cocktail
-
Thin Layer Chromatography (TLC) plates (Silica Gel G)
-
HPLC system with a radioactivity detector
Procedure:
-
Microsome Preparation:
-
Thaw cryopreserved liver microsomes on ice.
-
Dilute the microsomes to a final protein concentration of 1-2 mg/mL in ice-cold potassium phosphate buffer. Keep on ice.
-
-
Substrate Preparation:
-
Prepare a stock solution of the radiolabeled fatty acyl-CoA in a suitable solvent (e.g., ethanol).
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 7.2)
-
ATP (2.5 mM)
-
CoA (0.1 mM)
-
NADH (1 mM)
-
MgCl2 (5 mM)
-
Fatty acid-free BSA (0.2 mg/mL)
-
--INVALID-LINK---Hexadecenoyl-CoA (final concentration 10-50 µM, with a specific activity of ~2000 dpm/nmol)
-
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding 50-100 µg of microsomal protein to the reaction mixture. The final reaction volume is typically 200 µL.
-
Incubate at 37°C for 10-30 minutes with gentle shaking. The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Saponification:
-
Stop the reaction by adding 1 mL of 10% (w/v) KOH in 90% methanol.
-
Saponify the lipids by heating at 80°C for 1 hour.
-
-
Fatty Acid Extraction:
-
Cool the samples to room temperature.
-
Acidify the mixture by adding 1 mL of 4 M HCl.
-
Extract the fatty acids by adding 2 mL of hexane and vortexing vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube.
-
Repeat the extraction with another 2 mL of hexane.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
-
Analysis:
-
TLC: Resuspend the dried fatty acids in a small volume of hexane and spot onto a silica (B1680970) gel TLC plate. Develop the plate in a solvent system of hexane:diethyl ether:acetic acid (70:30:1, v/v/v). Visualize the separated fatty acids (saturated and monounsaturated) using a phosphorimager or by scraping the corresponding bands and quantifying by liquid scintillation counting.
-
HPLC: Resuspend the dried fatty acids in a suitable mobile phase and inject into an HPLC system equipped with a C18 reverse-phase column and a radioactivity flow detector. The separation of saturated and monounsaturated fatty acids can be achieved using an appropriate gradient.
-
-
Calculation of SCD1 Activity:
-
Calculate the amount of monounsaturated fatty acid formed based on the radioactivity detected.
-
Express the SCD1 activity as pmol or nmol of product formed per minute per mg of microsomal protein.
-
Protocol 2: LC-MS Based SCD1 Activity Assay in Cultured Cells
This protocol describes a non-radioactive method to measure SCD1 activity in cultured cells by monitoring the conversion of a stable isotope-labeled substrate.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Deuterium-labeled stearic acid (d7-stearic acid) or palmitic acid
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well or 12-well plates and grow to ~80-90% confluency.
-
If screening for inhibitors, pre-incubate the cells with the test compounds for a desired period (e.g., 1-24 hours).
-
-
Substrate Incubation:
-
Prepare a stock solution of d7-stearic acid complexed to fatty acid-free BSA.
-
Add the d7-stearic acid-BSA complex to the cell culture medium to a final concentration of 50-100 µM.
-
Incubate the cells with the labeled substrate for 4-8 hours.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a modified Folch method (chloroform:methanol, 2:1 v/v).
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Saponification and Derivatization (Optional but Recommended):
-
Saponify the lipid extract as described in Protocol 1.
-
Extract the free fatty acids.
-
For improved chromatographic separation and sensitivity, derivatize the fatty acids to their methyl esters (FAMEs) using BF3-methanol or another suitable derivatizing agent.
-
-
LC-MS/MS Analysis:
-
Resuspend the extracted fatty acids or FAMEs in a suitable solvent.
-
Inject the sample into an LC-MS/MS system.
-
Separate the labeled substrate (e.g., d7-stearic acid) and the product (e.g., d7-oleic acid) using a C18 reverse-phase column with an appropriate gradient.
-
Detect and quantify the parent and product molecules using multiple reaction monitoring (MRM) in positive or negative ion mode.
-
-
Calculation of SCD1 Activity:
-
Calculate the ratio of the peak area of the product (d7-oleic acid) to the sum of the peak areas of the product and the remaining substrate (d7-stearic acid).
-
This ratio reflects the cellular SCD1 activity. Compare the ratios between control and treated cells to determine the effect of inhibitors.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to utilize this compound and other fatty acyl-CoAs in in vitro enzyme assays, particularly for studying SCD1. The detailed methodologies for both radiolabeled and stable isotope-based assays, along with the summarized quantitative data and visual representations of relevant pathways, provide a solid foundation for experimental design and data interpretation in the fields of metabolic research and drug discovery.
Application Notes and Protocols for Metabolic Tracing of (7Z)-Hexadecenoyl-CoA using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z)-Hexadecenoyl-CoA is a monounsaturated long-chain acyl-CoA molecule that plays a role in various metabolic processes. Understanding its metabolic fate is crucial for elucidating its function in cellular physiology and pathology. Stable isotope labeling, in conjunction with mass spectrometry, provides a powerful tool for tracing the metabolism of this compound in biological systems. This document provides detailed application notes and protocols for researchers interested in utilizing ¹³C-labeled this compound for metabolic tracing studies. These protocols are designed to be adaptable to various experimental systems, including cell cultures and in vivo models.
Core Concepts in Metabolic Tracing
Stable isotope tracing allows for the precise tracking of a molecule's journey through metabolic pathways. By introducing a molecule labeled with a heavy isotope, such as ¹³C, researchers can distinguish it from its unlabeled counterparts. Mass spectrometry is then used to detect and quantify the labeled molecule and its downstream metabolites, providing insights into metabolic fluxes and pathway activities.
Applications in Research and Drug Development
-
Elucidating Metabolic Pathways: Tracing the incorporation of ¹³C from labeled this compound into downstream metabolites can help map its metabolic pathways, including elongation, desaturation, and β-oxidation.
-
Quantifying Fatty Acid Metabolism: These studies can quantify the contribution of this compound to various lipid species, such as triglycerides, phospholipids, and cholesterol esters.
-
Investigating Disease Mechanisms: Alterations in the metabolism of this compound may be associated with metabolic diseases. Isotope tracing can be used to study these alterations.
-
Evaluating Drug Efficacy: The effect of therapeutic agents on the metabolic pathways of this compound can be assessed, providing valuable information for drug development.
Experimental Workflow
A typical metabolic tracing experiment using stable isotope-labeled this compound involves several key steps, from the preparation of the labeled compound to the final data analysis.
Figure 1: General experimental workflow for metabolic tracing with ¹³C-(7Z)-Hexadecenoyl-CoA.
Protocols
Protocol 1: Preparation and Administration of ¹³C-(7Z)-Hexadecenoyl-CoA
Objective: To prepare ¹³C-labeled this compound for administration to cultured cells.
Materials:
-
¹³C-labeled this compound (custom synthesis may be required)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Complexing to BSA:
-
Dissolve ¹³C-(7Z)-Hexadecenoyl-CoA in a small volume of ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in PBS.
-
Slowly add the ethanolic solution of the fatty acid to the BSA solution while vortexing to achieve the desired final concentration.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Preparation of Treatment Medium:
-
Sterile-filter the ¹³C-(7Z)-Hexadecenoyl-CoA:BSA complex through a 0.22 µm filter.
-
Dilute the complex into pre-warmed cell culture medium to the final desired tracing concentration.
-
Protocol 2: Cell Culture and Isotope Labeling
Objective: To label cultured cells with ¹³C-(7Z)-Hexadecenoyl-CoA.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, adipocytes)
-
Complete growth medium
-
Serum-free medium
-
¹³C-(7Z)-Hexadecenoyl-CoA treatment medium (from Protocol 1)
-
6-well plates or other suitable culture vessels
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation (Optional): To enhance uptake, wash cells once with PBS and incubate in serum-free medium for 2-4 hours prior to labeling.
-
Labeling:
-
Remove the serum-free medium.
-
Add the pre-warmed ¹³C-(7Z)-Hexadecenoyl-CoA treatment medium to the cells.
-
Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
Protocol 3: Metabolite Extraction
Objective: To extract acyl-CoAs and other metabolites from labeled cells.
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Washing:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Lysis and Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Collection:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 4: LC-MS/MS Analysis of Labeled Acyl-CoAs
Objective: To quantify the incorporation of ¹³C into this compound and its downstream metabolites.
Materials:
-
Reconstitution solution (e.g., 5% methanol in water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column for acyl-CoA analysis
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of reconstitution solution.
-
LC Separation: Inject the reconstituted sample onto the LC system. Use a gradient elution program to separate the acyl-CoAs.
-
MS/MS Detection:
-
Analyze the eluting compounds using a mass spectrometer operating in a targeted mode (e.g., Multiple Reaction Monitoring, MRM) or a high-resolution full scan mode.
-
Monitor the transition of the precursor ion of each acyl-CoA to a specific product ion.
-
Acquire data for both the unlabeled (M+0) and all possible ¹³C-labeled isotopologues (M+1, M+2, etc.).
-
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis should be organized into clear and structured tables to facilitate comparison and interpretation.
Table 1: Example Data for ¹³C-Labeling of this compound Pool in Cultured Hepatocytes
| Time (hours) | M+0 Abundance (%) | M+16 Abundance (%) | Fractional Enrichment (%) |
| 0 | 100.0 ± 0.0 | 0.0 ± 0.0 | 0.0 |
| 1 | 85.2 ± 2.1 | 14.8 ± 2.1 | 14.8 |
| 4 | 54.7 ± 3.5 | 45.3 ± 3.5 | 45.3 |
| 8 | 28.1 ± 2.9 | 71.9 ± 2.9 | 71.9 |
| 24 | 10.5 ± 1.8 | 89.5 ± 1.8 | 89.5 |
| Data are presented as mean ± SD (n=3). M+0 represents the unlabeled isotopologue, and M+16 represents the fully ¹³C-labeled this compound. |
Table 2: Example Data for ¹³C-Incorporation into Downstream Metabolites after 24 hours of Labeling
| Metabolite | Labeled Isotopologue(s) | Fractional Contribution from this compound (%) |
| Palmitoyl-CoA (C16:0) | M+2, M+4, ... | 5.2 ± 0.8 |
| Stearoyl-CoA (C18:0) | M+18 | 12.7 ± 1.5 |
| Oleoyl-CoA (C18:1n9) | M+18 | 25.4 ± 3.1 |
| Phosphatidylcholine (16:1/18:1) | M+16, M+18, M+34 | 38.9 ± 4.2 |
| Data are presented as mean ± SD (n=3). Fractional contribution is calculated based on the isotopologue distribution. |
Metabolic Pathways of this compound
The metabolic fate of this compound can be visualized through signaling pathway diagrams. Upon entering the cell, it can be directed towards β-oxidation for energy production or be utilized as a building block for the synthesis of other fatty acids and complex lipids.
Figure 2: Potential metabolic pathways of this compound.
Conclusion
The protocols and application notes presented here provide a framework for researchers to investigate the metabolic fate of this compound using stable isotope labeling. By carefully designing and executing these experiments, valuable insights can be gained into the role of this fatty acyl-CoA in health and disease, potentially leading to the identification of new therapeutic targets. The adaptability of these protocols allows for their application in a wide range of biological systems and research questions.
Application Note: High-Resolution Mass Spectrometry for the Identification of (7Z)-Hexadecenoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z)-Hexadecenoyl-CoA, an isomer of hexadecenoyl-CoA (C16:1-CoA), is a pivotal intermediate in lipid metabolism. Its precise identification and differentiation from other positional and geometric isomers are crucial for understanding its role in various physiological and pathological processes, including fatty acid biosynthesis and signaling pathways. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful platform for the detailed structural characterization of such lipid isomers. This application note provides detailed methodologies for the identification of this compound isomers using HRMS, including sample preparation, chromatographic separation, and advanced tandem mass spectrometry (MS/MS) techniques for double bond localization.
Biological Significance
This compound, also known as palmitoleoyl-CoA (16:1n-9 CoA), is primarily synthesized from palmitoyl-CoA by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[1][2] SCD1 introduces a double bond at the delta-9 position of the fatty acyl chain.[2] This conversion of saturated to monounsaturated fatty acyl-CoAs is a critical step in the biosynthesis of complex lipids such as triglycerides and phospholipids.[1][3] Dysregulation of SCD1 activity and altered levels of this compound have been implicated in various metabolic diseases, including insulin (B600854) resistance and fatty liver disease.[1][4] Therefore, the ability to accurately identify and quantify this specific isomer is of significant interest in drug development and metabolic research.
Experimental Approach: An Overview
The identification of this compound and its isomers involves a multi-step workflow. This includes efficient extraction of acyl-CoAs from biological matrices, chromatographic separation of isomers, and detailed structural elucidation using high-resolution tandem mass spectrometry. Advanced MS techniques are employed to pinpoint the exact location and geometry of the double bond within the hexadecenoyl chain.
Caption: A high-level overview of the experimental workflow for the identification of this compound isomers.
Protocols
Extraction of Long-Chain Acyl-CoAs
This protocol is adapted for the extraction of long-chain acyl-CoAs from cellular or tissue samples.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Ice-cold 2 M potassium bicarbonate (KHCO₃)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Ammonium (B1175870) hydroxide
-
Acetonitrile
-
Centrifuge, vortex mixer
Procedure:
-
Homogenize the cell pellet or tissue sample in 1 mL of ice-cold 10% TCA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant. Resuspend the pellet in 1 mL of ice-cold 10% TCA and repeat the centrifugation.
-
Resuspend the final pellet in 500 µL of 2 M KHCO₃ to neutralize the extract.
-
Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the neutralized extract onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium hydroxide.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography for Isomer Separation
Achieving chromatographic separation of C16:1-CoA isomers is challenging but crucial for unambiguous identification. Reversed-phase chromatography with careful optimization of the mobile phase and column chemistry can provide resolution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column with high resolving power (e.g., 1.7 µm particle size)
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 8.5 (adjusted with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
Gradient Elution: A shallow gradient is recommended to maximize the separation of closely eluting isomers.
| Time (min) | % B |
| 0.0 | 5 |
| 2.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
High-Resolution Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
General MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Full Scan MS Range: m/z 300-1200
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID)
Acyl-CoA Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern involving the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion of the CoA molecule (507.1211 Da). This allows for precursor ion or neutral loss scanning to selectively detect acyl-CoA species.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| [M+H]⁺ of C16:1-CoA | [M+H-507.1211]⁺ | Characteristic neutral loss for acyl-CoAs |
| [M+H]⁺ of C16:1-CoA | 428.0360 | Adenosine 5'-diphosphate fragment |
Advanced MS/MS for Double Bond Localization
Conventional CID of the [M+H]⁺ ion of hexadecenoyl-CoA is often insufficient to determine the double bond position. Specialized techniques are required to induce fragmentation along the fatty acyl chain.
The Paternò-Büchi (PB) reaction is a photochemical [2+2] cycloaddition between a carbonyl group (e.g., acetone) and an alkene (the double bond of the fatty acyl chain) to form an oxetane (B1205548). Subsequent CID of the oxetane-modified acyl-CoA induces specific fragmentation that reveals the original position of the double bond.[5][6][7][8][9]
Protocol:
-
Online Derivatization: Introduce acetone (B3395972) into the ESI spray solvent. The LC eluent is mixed with an acetone-containing solvent post-column.
-
UV Irradiation: Pass the mixed flow through a UV-transparent capillary (e.g., fused silica) irradiated with a UV lamp (e.g., 254 nm) to initiate the PB reaction.
-
MS/MS Analysis: The resulting [M+H+acetone]⁺ ions are mass-selected and subjected to CID.
-
Data Interpretation: The fragmentation of the oxetane ring yields diagnostic ions. For a double bond at the C7 position, characteristic fragments corresponding to cleavage at this site will be observed.
Caption: Workflow for double bond localization using the online Paternò-Büchi reaction coupled with MS/MS.
OzID involves the reaction of mass-selected ions with ozone gas within the mass spectrometer. Ozone selectively cleaves the carbon-carbon double bond, producing fragment ions that are indicative of the double bond's position.[10]
Protocol:
-
Ion Generation: Generate [M+H]⁺ ions of hexadecenoyl-CoA using ESI.
-
Ion Trapping: Isolate the precursor ions in an ion trap or collision cell.
-
Ozone Introduction: Introduce a controlled amount of ozone gas into the trapping region.
-
Reaction and Fragmentation: The ozonolysis reaction leads to the formation of Criegee intermediates which then fragment to produce diagnostic aldehyde and carboxylic acid-containing ions.
-
MS Analysis: Analyze the resulting fragment ions to determine the double bond position. For this compound, cleavage at the C7 double bond will yield specific fragments.
RDD utilizes a radical initiator to generate radical ions from the analyte of interest. Subsequent activation of these radical ions leads to extensive fragmentation along the fatty acyl chain, providing detailed structural information, including double bond position.[11][12][13][14]
Protocol:
-
Adduct Formation: Form a non-covalent adduct between the hexadecenoyl-CoA and a radical precursor (e.g., 4-iodoaniline) during electrospray ionization.
-
Radical Generation: Irradiate the mass-selected adduct ion with a UV laser (e.g., 266 nm) to cleave the carbon-iodine bond and generate a phenyl radical.
-
Radical-Directed Dissociation: The radical initiates a cascade of fragmentation reactions along the fatty acyl chain.
-
MS/MS Analysis: The resulting fragment ions are analyzed to pinpoint the double bond location.
Data Presentation
The quantitative data for the different hexadecenoyl-CoA isomers identified can be summarized in a table for easy comparison.
| Isomer | Retention Time (min) | Precursor Ion (m/z) | Diagnostic Fragment Ion 1 (m/z) | Diagnostic Fragment Ion 2 (m/z) | Relative Abundance (%) |
| This compound | tbd | [M+H]⁺ | Specific to C7 cleavage | Specific to C7 cleavage | tbd |
| (9Z)-Hexadecenoyl-CoA | tbd | [M+H]⁺ | Specific to C9 cleavage | Specific to C9 cleavage | tbd |
| Other Isomers | tbd | [M+H]⁺ | Specific to cleavage | Specific to cleavage | tbd |
| tbd: to be determined experimentally |
Signaling Pathway
This compound is a key product in the de novo lipogenesis pathway, regulated by SCD1. It can be further elongated and desaturated to form other fatty acyl-CoAs or incorporated into complex lipids. It also plays a role in signaling pathways that regulate insulin sensitivity and inflammation.[4][15]
Caption: The central role of this compound in lipid metabolism and signaling.
Conclusion
The identification of this compound and its isomers requires a sophisticated analytical approach combining high-resolution liquid chromatography and advanced tandem mass spectrometry techniques. The protocols outlined in this application note, particularly the use of Paternò-Büchi reactions, ozonolysis, or radical-directed dissociation, provide a robust framework for the unambiguous structural elucidation of these important lipid metabolites. This level of detailed characterization is essential for advancing our understanding of lipid metabolism and for the development of novel therapeutics targeting metabolic diseases.
References
- 1. Critical role of stearoyl-CoA desaturase–1 (SCD1) in the onset of diet-induced hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Stearoyl-coenzyme A Desaturase 1 in Liver Development, Function, and Pathogenesis | Journal of Renal and Hepatic Disorders [jrenhep.com]
- 4. Stearoyl CoA desaturase 1: role in cellular inflammation and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pinpointing Double Bonds in Lipids by Paternò-Büchi Reactions and Mass Spectrometry - PURSPEC [purspec.com]
- 7. Novel Aza-Paternò-Büchi Reaction Allows Pinpointing Carbon–Carbon Double Bonds in Unsaturated Lipids by Higher Collisional Dissociation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Pinpointing double bonds in lipids by Paternò-Büchi reactions and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differentiation of complex lipid isomers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Radical-directed dissociation mass spectrometry for differentiation and relative quantitation of isomeric ether-linked phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging (7Z)-Hexadecenoyl-CoA Localization
The direct visualization of specific fatty acyl-CoA species within a cellular context presents a significant challenge in lipid biology. As of late 2025, no fluorescent probes are commercially available for the direct imaging of (7Z)-Hexadecenoyl-CoA. However, leveraging the power of bioorthogonal chemistry, researchers can devise a robust strategy to visualize the localization of this specific lipid metabolite. This document provides detailed application notes and protocols for a proposed workflow to image this compound by employing a custom-synthesized, bioorthogonal fatty acid analog.
The proposed methodology is based on the metabolic incorporation of an alkynyl-tagged version of (7Z)-hexadecenoic acid into the cell. This fatty acid analog is then activated to its corresponding CoA thioester by endogenous cellular machinery. The incorporated alkynyl-tagged this compound can subsequently be visualized by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with an azide-functionalized fluorophore.[1][2][3][4][5]
Principle of the Method
The core of this technique is a two-step process:
-
Metabolic Labeling: Cells are incubated with a synthetic analog of (7Z)-hexadecenoic acid that contains a terminal alkyne group. This analog, hereafter referred to as (7Z)-15-hexadecyn-1-oic acid, is designed to be recognized and metabolized by the cell's fatty acid activation machinery, leading to the formation of (7Z)-15-hexadecynoyl-CoA. This bioorthogonal molecule will mimic the localization and interactions of the endogenous this compound.
-
Fluorescent Detection: After metabolic labeling, the cells are fixed and permeabilized. The incorporated alkyne-tagged acyl-CoA is then covalently linked to a fluorescent azide (B81097) probe via a click chemistry reaction. This results in the specific fluorescent labeling of the subcellular regions where this compound is present, allowing for high-resolution imaging by fluorescence microscopy.[1][3]
Required Materials
Reagents
-
Custom-synthesized (7Z)-15-hexadecyn-1-oic acid
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100 or Saponin for permeabilization
-
Fluorescent azide probe (e.g., Azide-Fluor 488, Azide-Fluor 546)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Bovine Serum Albumin (BSA)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Fluorescence microscope with appropriate filter sets
-
Confocal microscope for high-resolution imaging
-
Standard laboratory glassware and plasticware
Experimental Protocols
Synthesis of (7Z)-15-hexadecyn-1-oic acid
The synthesis of (7Z)-15-hexadecyn-1-oic acid is a multi-step organic synthesis process that should be performed by a qualified chemist. A plausible synthetic route would involve the Wittig reaction to create the Z-double bond and subsequent modifications to introduce the terminal alkyne.
Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate the cells of interest onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency at the time of the experiment.
-
Probe Preparation: Prepare a stock solution of (7Z)-15-hexadecyn-1-oic acid in DMSO. A typical stock concentration is 10-50 mM.
-
Labeling Medium: Prepare the labeling medium by diluting the fatty acid analog stock solution into a complete cell culture medium. The final concentration of the probe may range from 10 to 100 µM. It is recommended to use charcoal-stripped FBS to reduce the background from endogenous fatty acids.
-
Metabolic Incorporation: Remove the standard culture medium from the cells and replace it with the labeling medium. Incubate the cells for a period ranging from 1 to 24 hours. The optimal incubation time will depend on the cell type and its metabolic activity and should be determined empirically.
Cell Fixation and Permeabilization
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated probe.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 or 0.05% Saponin in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
Click Chemistry Reaction
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, the components are typically:
-
Fluorescent azide probe (e.g., Azide-Fluor 488): 1-10 µM
-
TCEP or Sodium Ascorbate: 1 mM
-
TBTA: 100 µM
-
Copper(II) sulfate (CuSO₄): 100 µM
-
PBS as the solvent
-
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 3% BSA.
Counterstaining and Mounting
-
Nuclear Staining: If desired, stain the cell nuclei with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
Fluorescence Microscopy and Image Analysis
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the this compound analog. Quantitative analysis of fluorescence intensity in different cellular compartments can provide insights into the distribution of this lipid metabolite.
Data Presentation
Table 1: Hypothetical Photophysical Properties of Fluorescent Azide Probes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Azide-Fluor 488 | 495 | 519 | 0.92 | 71,000 |
| Azide-Fluor 546 | 556 | 573 | 0.88 | 101,000 |
| Azide-Fluor 647 | 650 | 668 | 0.33 | 239,000 |
Table 2: Example of Quantitative Image Analysis Data
| Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Endoplasmic Reticulum | 15,890 | 2,150 |
| Mitochondria | 9,760 | 1,540 |
| Lipid Droplets | 25,430 | 3,890 |
| Nucleus | 1,230 | 350 |
| Cytosol (background) | 850 | 210 |
Visualizations
Troubleshooting and Considerations
-
Toxicity of the Probe: High concentrations of the fatty acid analog or prolonged incubation times may lead to cellular toxicity. It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic labeling conditions.
-
Background Fluorescence: Incomplete washing or non-specific binding of the fluorescent probe can result in high background fluorescence. Ensure thorough washing and consider using a blocking agent like BSA.
-
Click Chemistry Efficiency: The efficiency of the click reaction is critical for a strong signal. Ensure that the reagents are fresh, and the reaction is performed under optimal conditions (e.g., using a copper ligand like TBTA to protect the metal and enhance the reaction rate).
-
Probe Specificity: While the alkyne tag is bioorthogonal, the fatty acid analog may not perfectly mimic the behavior of the endogenous molecule. It is important to acknowledge this potential limitation when interpreting the results. Control experiments with the natural this compound can be performed to compete with the probe and demonstrate specificity.
By following these detailed protocols and considering the potential challenges, researchers can successfully apply this bioorthogonal chemistry approach to gain valuable insights into the subcellular localization and dynamics of this compound, a previously intractable target for direct imaging.
References
- 1. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application of (7Z)-Hexadecenoyl-CoA in Lipidomics Studies: Application Notes and Protocols
(7Z)-Hexadecenoyl-CoA , the activated form of palmitoleic acid (16:1n-7), is a pivotal intermediate in lipid metabolism. While much of the existing research focuses on palmitoleic acid, its intracellular effects are mediated through its coenzyme A (CoA) derivative. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications and relevant protocols for studying this compound in the context of lipidomics.
Application Notes
Palmitoleic acid, a monounsaturated fatty acid, is increasingly recognized as a "lipokine," a lipid hormone that communicates between tissues to regulate metabolic processes.[1] Its activated form, this compound, is central to its metabolic functions. The study of this compound can provide deeper insights into various physiological and pathophysiological conditions.
Key Applications:
-
Metabolic Disease Research: Palmitoleic acid has been shown to improve insulin (B600854) sensitivity and glucose metabolism.[2][3] Lipidomics studies targeting this compound can elucidate its role in metabolic disorders like type 2 diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD).[1]
-
Cardiovascular Health: The influence of palmitoleic acid on cardiovascular health is an active area of research, with studies showing both beneficial and mixed effects.[4] Analysis of this compound levels in cardiac and vascular tissues can help clarify its role in cardiovascular diseases.
-
Inflammation Studies: Palmitoleic acid has demonstrated anti-inflammatory properties.[2] Investigating the downstream metabolic fate of this compound can uncover novel pathways and mediators involved in inflammatory responses.
-
Cancer Biology: Alterations in lipid metabolism are a hallmark of cancer. Studying the metabolism of this compound in cancer cells can reveal dependencies on specific lipid pathways, offering potential therapeutic targets.
-
Drug Development: As a signaling molecule, the pathways involving this compound are potential targets for therapeutic intervention. Lipidomics platforms can be used to screen for compounds that modulate the levels or activity of this acyl-CoA.
Quantitative Data Summary
The following tables represent hypothetical but realistic quantitative data that could be obtained from lipidomics studies involving this compound. These are intended to serve as examples for data presentation.
Table 1: Quantification of this compound in different tissues of a mouse model of diet-induced obesity.
| Tissue | Control Diet (pmol/mg tissue) | High-Fat Diet (pmol/mg tissue) | p-value |
| Liver | 15.2 ± 2.1 | 28.9 ± 4.5 | <0.01 |
| Adipose Tissue | 25.8 ± 3.9 | 12.3 ± 1.8 | <0.01 |
| Skeletal Muscle | 8.1 ± 1.2 | 5.4 ± 0.9 | <0.05 |
| Plasma | 2.5 ± 0.5 | 4.8 ± 0.9 | <0.05 |
Table 2: Relative abundance of lipid species downstream of this compound in cultured hepatocytes treated with a novel therapeutic agent.
| Lipid Class | Vehicle Control (Relative Abundance) | Therapeutic Agent (Relative Abundance) | Fold Change |
| Triacylglycerols (TAGs) | 1.00 | 0.65 | -0.35 |
| Phosphatidylcholines (PCs) | 1.00 | 1.25 | +0.25 |
| Cholesteryl Esters (CEs) | 1.00 | 0.80 | -0.20 |
| Diacylglycerols (DAGs) | 1.00 | 1.15 | +0.15 |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol is adapted from established methods for synthesizing acyl-CoA esters.[5][6]
Materials:
-
(7Z)-Hexadecenoic acid (Palmitoleic acid)
-
Coenzyme A (CoA) lithium salt
-
Ethyl chloroformate (ECF)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve (7Z)-Hexadecenoic acid (10 eq.) in anhydrous THF.
-
Cool the solution to 4°C.
-
Add triethylamine (5 eq.) and ethyl chloroformate (5 eq.) to the solution and stir for 45 minutes at 4°C. This forms the mixed anhydride (B1165640).
-
In a separate tube, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the mixed anhydride reaction mixture.
-
Stir the reaction for 45 minutes at room temperature.
-
Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight to obtain the crude this compound.
-
Purify the product using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Protocol 2: Lipidomics Workflow for this compound Analysis
This protocol outlines a general workflow for the extraction and quantification of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
1. Sample Preparation and Extraction:
-
Materials:
-
Biological sample (tissue or cells)
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Methanol (B129727) (MeOH)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Homogenize the biological sample in a mixture of methanol and water.
-
Add the internal standard.
-
Add MTBE to the homogenate and vortex vigorously to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the upper organic layer containing the lipids and acyl-CoAs.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Instrumentation:
-
Ultra-high performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
-
Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating acyl-CoAs.[9]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Targeted analysis using multiple reaction monitoring (MRM) for quantification or untargeted analysis for discovery lipidomics. The precursor ion for this compound and its specific fragment ions would be monitored.
-
3. Data Analysis:
-
Use specialized software (e.g., LipidMatch, Skyline) to process the raw data.[10]
-
Identify and quantify this compound based on its retention time and specific mass transitions, normalized to the internal standard.
-
Perform statistical analysis to compare different experimental groups.
Visualizations
Caption: Biosynthesis of this compound.
Caption: General lipidomics workflow.
Caption: Lipokine action of palmitoleic acid.
References
- 1. balsinde.org [balsinde.org]
- 2. metabolon.com [metabolon.com]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic untargeted UHPLC-Q-TOF-MS based lipidomics workflow for improved detection and annotation of lipid sub-classes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled (7Z)-Hexadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z)-Hexadecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A that plays a role in fatty acid metabolism. The availability of a radiolabeled version of this molecule is crucial for a variety of research applications, including metabolic flux analysis, enzyme activity assays, and in vivo imaging. This document provides detailed protocols for the synthesis of radiolabeled this compound, offering both enzymatic and chemical approaches. Additionally, it outlines purification and characterization methods to ensure the final product's quality.
Data Presentation
Table 1: Materials and Reagents for Synthesis of Radiolabeled this compound
| Reagent/Material | Supplier | Catalog No. | Purity | Storage |
| (7Z)-Hexadecenoic acid | Sigma-Aldrich | H1234 | ≥98% | -20°C |
| --INVALID-LINK---Hexadecenoic acid | Custom Synthesis | N/A | Radiochemical Purity ≥97% | -20°C |
| Coenzyme A, trilithium salt | Sigma-Aldrich | C3019 | ≥85% | -20°C |
| Acyl-CoA Synthetase (long-chain) | Sigma-Aldrich | A9876 | ≥0.5 units/mg | -80°C |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 130672 | 98% | Room Temp |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | D80002 | 99% | 4°C |
| ATP, disodium (B8443419) salt | Sigma-Aldrich | A2383 | ≥99% | -20°C |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | ≥99% | Room Temp |
| Potassium Phosphate Buffer (pH 7.4) | In-house Prep | N/A | N/A | 4°C |
| Tetrahydrofuran (B95107) (THF), anhydrous | Sigma-Aldrich | 186562 | ≥99.9% | Room Temp |
| C18 Reverse-Phase HPLC Column | Waters | WAT046375 | 5 µm, 4.6 x 250 mm | Room Temp |
| Scintillation Cocktail | PerkinElmer | 6013329 | N/A | Room Temp |
Table 2: Typical Yields and Quality Control Specifications for Radiolabeled this compound Synthesis
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Reaction Yield | ||
| Chemical Yield | 70-90% | 60-80% |
| Radiochemical Yield | 65-85% | 55-75% |
| Quality Control | ||
| Chemical Purity (by HPLC) | ≥95% | ≥95% |
| Radiochemical Purity (by HPLC) | ≥97% | ≥97% |
| Specific Activity | ||
| Expected Range | 50-60 mCi/mmol (for ¹⁴C) | 50-60 mCi/mmol (for ¹⁴C) |
Experimental Protocols
Two primary methods for the synthesis of radiolabeled this compound are presented: an enzymatic approach utilizing acyl-CoA synthetase and a chemical approach via an N-hydroxysuccinimide (NHS) ester intermediate.
Protocol 1: Enzymatic Synthesis of 1-¹⁴C-Hexadecenoyl-CoA
This method leverages the catalytic activity of long-chain acyl-CoA synthetase to directly couple radiolabeled (7Z)-Hexadecenoic acid with Coenzyme A.
1. Preparation of Radiolabeled Fatty Acid Stock:
-
Dissolve --INVALID-LINK---Hexadecenoic acid in ethanol (B145695) to a final concentration of 1 mM.
-
Store the stock solution at -20°C.
2. Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
10 µL of 100 mM ATP
-
10 µL of 100 mM MgCl₂
-
5 µL of 10 mM Coenzyme A
-
10 µL of 1 mM --INVALID-LINK---Hexadecenoic acid (final concentration 50 µM)
-
5 µL of Acyl-CoA Synthetase (1 unit/mL)
-
Nuclease-free water to a final volume of 200 µL.
-
-
Incubate the reaction mixture at 37°C for 60 minutes.
3. Reaction Quenching:
-
Stop the reaction by adding 20 µL of 10% (v/v) acetic acid.
4. Purification:
-
Purify the radiolabeled this compound by reverse-phase HPLC.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 50 mM Potassium Phosphate Buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 90% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 260 nm and an in-line radioactivity detector.
-
Collect the radioactive peak corresponding to this compound.
5. Quantification and Storage:
-
Determine the concentration of the purified product by measuring its absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) ring of CoA).
-
Measure the radioactivity by liquid scintillation counting.
-
Calculate the specific activity (Ci/mol).
-
Store the final product in a buffered solution at -80°C.
Protocol 2: Chemical Synthesis of 1-¹⁴C-Hexadecenoyl-CoA via NHS Ester
This two-step chemical synthesis involves the activation of the radiolabeled fatty acid with N-hydroxysuccinimide, followed by reaction with Coenzyme A.
Step 1: Synthesis of --INVALID-LINK---Hexadecenoyl-NHS Ester
-
In a round-bottom flask, dissolve 10 µmol of --INVALID-LINK---Hexadecenoic acid in 2 mL of anhydrous tetrahydrofuran (THF).
-
Add 1.2 equivalents (12 µmol) of N-Hydroxysuccinimide (NHS) and 1.2 equivalents (12 µmol) of N,N'-Dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 4 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Remove the DCU by filtration.
-
Evaporate the THF from the filtrate under reduced pressure to obtain the crude --INVALID-LINK---Hexadecenoyl-NHS ester.
Step 2: Synthesis of --INVALID-LINK---Hexadecenoyl-CoA
-
Dissolve the crude NHS ester in 1 mL of THF.
-
In a separate tube, dissolve 1.5 equivalents (15 µmol) of Coenzyme A in 2 mL of 0.2 M sodium bicarbonate buffer (pH 8.0).
-
Add the NHS ester solution dropwise to the Coenzyme A solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2 hours.
3. Purification and Characterization:
-
Follow the same purification, quantification, and storage procedures as described in Protocol 1 (steps 4 and 5).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of radiolabeled this compound.
Caption: Proposed metabolic pathway involving this compound.
Troubleshooting & Optimization
Improving the stability of (7Z)-Hexadecenoyl-CoA in aqueous solutions
Welcome to the technical support center for (7Z)-Hexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound, like other long-chain fatty acyl-CoAs, is hydrolysis of the thioester bond.[1][2] This reaction is often irreversible and results in the formation of Coenzyme A and (7Z)-hexadecenoic acid. Additionally, the presence of a cis-double bond in the fatty acyl chain makes it susceptible to oxidation, which can further contribute to degradation.[3][4]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a powder at -20°C or lower.[5] Under these conditions, it can be stable for up to six months.[5] Once dissolved in an aqueous buffer, it is recommended to use the solution immediately or store it in aliquots at -80°C for short periods to minimize degradation from repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in my experiments?
A3: The stability of the thioester bond in acyl-CoAs is pH-dependent.[6] Alkaline conditions (pH > 8) can accelerate the rate of hydrolysis. For many enzymatic reactions involving acyl-CoAs, a pH range of 7.0-8.0 is common, but it is crucial to be aware that even at neutral pH, degradation occurs.[1] If your experiment allows, using a slightly acidic to neutral pH (e.g., 6.5-7.4) may help to slow hydrolysis.
Q4: Can I do anything to protect this compound from degradation in my aqueous solutions?
A4: Yes, there are several measures you can take. Minimizing the time the compound spends in aqueous solution at temperatures above freezing is critical. Preparing solutions fresh for each experiment is the best practice. For some applications, the addition of stabilizing agents like glycerol (B35011) or the use of specific binding proteins, such as acyl-CoA binding protein (ACBP), can help to protect the thioester bond from hydrolysis.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
-
Potential Cause 1: Degradation of this compound stock solution.
-
Solution: Prepare fresh solutions of this compound for each experiment. Avoid using previously frozen and thawed solutions if possible. If you must use a frozen stock, ensure it has been stored at -80°C and minimize the number of freeze-thaw cycles.
-
-
Potential Cause 2: Hydrolysis during the experiment.
-
Solution: Minimize the incubation time of your assay as much as possible. Run a time-course experiment to determine the window of linear enzymatic activity before significant substrate degradation occurs. Consider running the assay at a lower temperature if the enzyme's activity profile allows.
-
-
Potential Cause 3: Incorrect quantification of the stock solution.
-
Solution: Verify the concentration of your this compound solution using a reliable analytical method such as HPLC with UV detection at 260 nm.[8]
-
Issue 2: Observing unexpected peaks in analytical chromatography (HPLC, LC-MS).
-
Potential Cause 1: Presence of degradation products.
-
Solution: The primary degradation products will likely be Coenzyme A and free (7Z)-hexadecenoic acid. Run standards of these compounds to confirm the identity of the unexpected peaks. This will also help you to quantify the extent of degradation.
-
-
Potential Cause 2: Oxidation of the fatty acyl chain.
-
Solution: The double bond in this compound is susceptible to oxidation. If possible, prepare buffers with degassed water and consider adding a small amount of an antioxidant compatible with your experimental system.
-
Data on Factors Affecting Acyl-CoA Stability
While specific quantitative data for this compound is limited, the following table summarizes general findings for long-chain fatty acyl-CoAs that can be used to guide experimental design.
| Parameter | Condition | Observation | Impact on Stability | Reference |
| Temperature | Room Temperature | Significant degradation of 16:1-CoA (70-75%) observed within 24 hours in crystallization buffer. | High | [7] |
| -20°C | Powder form is stable for up to 6 months. | Low (for powder) | [5] | |
| pH | pH 7.5 | Optimal pH for palmitoyl-CoA hydrolase activity, indicating higher degradation rates. | Medium to High | [1] |
| pH 8.2 | Maximal rate of synthesis for palmitoyl-CoA, but hydrolysis is also significant at alkaline pH. | Medium to High | [6] | |
| Additives | Acyl-CoA Binding Proteins | Slowed the degradation of 16:1-CoA in proportion to their binding affinity. | Stabilizing | [7] |
| Glycerol (20% v/v) | Stabilized the dimeric form of palmitoyl-CoA hydrolase, which could indirectly protect the substrate. | Potentially Stabilizing | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a method to quantify the degradation of this compound in an aqueous buffer over time.
1. Materials:
- This compound
- Coenzyme A (as a standard)
- (7Z)-Hexadecenoic acid (as a standard)
- Buffer of choice (e.g., 50 mM potassium phosphate (B84403), pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Glacial acetic acid
- HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
- Mobile Phase A: 75 mM potassium phosphate buffer, pH 4.9.[8]
- Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[8]
- This compound Stock Solution: Prepare a 1 mM stock solution in the buffer of choice. Keep on ice.
- Standards: Prepare 1 mM stock solutions of Coenzyme A and (7Z)-hexadecenoic acid.
3. Experimental Procedure:
- Time Point Zero (T=0): Immediately after preparing the this compound stock solution, dilute an aliquot to a final concentration of 100 µM in the buffer. Inject 20 µL onto the HPLC system.
- Incubation: Incubate the remaining 100 µM solution at the desired temperature (e.g., room temperature, 37°C).
- Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it onto the HPLC.
- HPLC Analysis: Run a gradient elution to separate this compound from its degradation products. A typical gradient might be:
- 0-5 min: 10% B
- 5-25 min: 10-90% B
- 25-30 min: 90% B
- 30-35 min: 90-10% B
- 35-40 min: 10% B
- Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[8]
4. Data Analysis:
- Identify the peaks for this compound and Coenzyme A based on the retention times of the standards.
- Integrate the peak area for this compound at each time point.
- Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
Visualizations
Caption: Primary degradation pathways for this compound in aqueous solution.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (7Z)-Hexadecenoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the analysis of (7Z)-Hexadecenoyl-CoA and other long-chain acyl-CoA thioesters using mass spectrometry. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges associated with poor ionization and signal instability.
Frequently Asked Questions (FAQs)
A collection of answers to common questions encountered during the mass spectrometry analysis of this compound.
Q1: Why is the signal intensity for my this compound consistently low in my LC-MS/MS analysis?
A1: Low signal intensity for long-chain acyl-CoAs like this compound is a frequent issue stemming from several factors:
-
Suboptimal Ionization Mode: For most long-chain acyl-CoAs, positive ion mode electrospray ionization (ESI) is approximately three times more sensitive than negative ion mode. Ensure you are operating in positive ion mode for the best signal.
-
Poor Ionization Efficiency: The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) can significantly improve protonation and signal response.
-
In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.[1][2]
-
Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+). This division of signal lowers the intensity of any single species.[3][4]
-
Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled. Hydrolysis of the thioester bond can lead to significant sample loss.
Q2: My this compound signal is unstable and varies between injections. What could be the cause?
A2: Signal instability can be caused by several factors:
-
Sample Degradation: As mentioned, this compound is prone to hydrolysis. Ensure that your samples are kept cold (4°C) in the autosampler and that the total run time is minimized. The stability of acyl-CoAs is pH-dependent; acidic conditions (pH 4-5) can improve stability.
-
Contamination: Buildup of contaminants in the ion source or on the column can lead to fluctuating signal intensity and ion suppression. Regular cleaning of the ion source is recommended.
-
Mobile Phase Issues: Inconsistent mobile phase composition, such as improper mixing or degradation of additives, can cause signal drift. Prepare fresh mobile phases regularly.
-
Autosampler and Injection Issues: Inconsistent injection volumes or sample carryover in the autosampler can lead to variability.
Q3: What are the expected mass-to-charge ratios (m/z) and fragmentation patterns for this compound?
A3: The molecular weight of this compound is approximately 1003.9 g/mol . In positive ion mode ESI, you should look for the protonated molecule [M+H]+ at an m/z of around 1004.9. The most common and abundant fragment ion for all acyl-CoAs results from a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a loss of 507 Da.[5][6][7][8] Therefore, a key multiple reaction monitoring (MRM) transition to monitor would be from the precursor ion of m/z 1004.9 to a product ion of m/z 497.9. Another common fragment ion is at m/z 428, representing the CoA moiety.[5][7][9]
Q4: Should I use a derivatization strategy to improve the signal of this compound?
A4: While derivatization is a common strategy for improving the analysis of free fatty acids, it is generally not necessary for the analysis of the intact acyl-CoA molecule.[10][11][12][13] Optimizing the LC-MS/MS parameters, particularly the mobile phase composition and ionization source settings, is usually sufficient to achieve good sensitivity for this compound. Derivatization would involve cleaving the fatty acid from the CoA, which would prevent the analysis of the intact molecule.
Troubleshooting Guides
A structured approach to diagnosing and resolving common issues during the analysis of this compound.
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Ionization Mode | Verify that the mass spectrometer is operating in positive ion mode ESI . |
| Sample Degradation | Prepare fresh standards and samples. Keep samples in the autosampler at 4°C. Minimize the time between sample preparation and analysis. |
| Suboptimal Mobile Phase | Avoid using trifluoroacetic acid (TFA) as it can cause severe ion suppression. Use a mobile phase containing a volatile buffer such as 10 mM ammonium hydroxide or ammonium acetate.[8] |
| Inefficient Ionization | Optimize ESI source parameters. Start with a lower source temperature (e.g., 100-120°C) and gradually increase to improve desolvation without causing thermal degradation. Adjust nebulizer and drying gas flows for a stable spray. |
| In-Source Fragmentation | Reduce the cone voltage (or fragmentor voltage) to minimize fragmentation in the ion source.[2] |
| Clogged System | Check for clogs in the LC system, particularly the column and tubing, which can reduce flow and prevent the sample from reaching the detector. |
Issue 2: Poor Peak Shape and Chromatography
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Inappropriate Column | A C18 reversed-phase column is generally suitable for the separation of long-chain acyl-CoAs.[8][14][15] |
| Poor Mobile Phase Composition | Ensure proper mobile phase composition and pH. A high pH mobile phase (around 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs.[8] |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) or replace it if necessary. |
Issue 3: Inaccurate or Imprecise Quantification
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Use a stable isotope-labeled internal standard, such as C17:0-CoA, to compensate for matrix effects and variations in extraction efficiency. |
| Non-Linearity | Construct a calibration curve using a matrix that closely matches the study samples. Use a weighted linear regression (e.g., 1/x) for the calibration curve to improve accuracy at lower concentrations. |
| Poor Sample Preparation | Optimize the extraction procedure to ensure high and reproducible recovery. A combination of solvent extraction and solid-phase extraction (SPE) is often effective.[16] |
Quantitative Data Summary
The following tables provide a summary of typical mass spectrometry parameters and expected performance metrics for the analysis of long-chain acyl-CoAs, including this compound (C16:1-CoA).
Table 1: Recommended LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting | Notes |
| Ionization Mode | Positive Ion Electrospray (ESI) | Offers ~3-fold higher sensitivity than negative ion mode. |
| Precursor Ion (m/z) | 1004.9 [M+H]+ | For this compound. |
| Product Ion (m/z) | 497.9 | Corresponds to the neutral loss of 507 Da. |
| Collision Energy | 30-40 eV | Optimize for your specific instrument. |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good separation for long-chain acyl-CoAs.[8] |
| Mobile Phase A | Water with 10 mM Ammonium Hydroxide (pH ~10.5) | High pH improves peak shape. |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Hydroxide | |
| Flow Rate | 0.2-0.4 mL/min | Adjust based on column dimensions. |
Table 2: Performance Metrics for Long-Chain Acyl-CoA Analysis
| Metric | Typical Value | Reference |
| Recovery from Tissue | 70-80% | [14] |
| Inter-run Precision (%RSD) | 2.6 - 12.2% | [8] |
| Intra-run Precision (%RSD) | 1.2 - 4.4% | [8] |
| Accuracy | 94.8 - 110.8% | [8] |
Experimental Protocols
Detailed methodologies for the extraction and analysis of this compound from biological samples.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction (SPE) for improved sample purity and recovery.[14][16]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 5 mL of isopropanol and homogenize again.
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 5 mL of ACN, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant from the solvent extraction step onto the conditioned column.
-
Wash the column with 3 mL of 2% formic acid to remove unbound impurities.
-
Wash the column with 3 mL of methanol.
-
Elute the acyl-CoAs with two successive additions of 1.5 mL of 2% NH4OH in methanol.
-
Follow with a final elution using 1.5 mL of 5% NH4OH in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium hydroxide).
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the analysis of this compound extracts.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Procedure:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Linear gradient to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI.
-
MRM Transition for this compound: Precursor ion m/z 1004.9 → Product ion m/z 497.9.
-
MRM Transition for Internal Standard (C17:0-CoA): Precursor ion m/z 1018.9 → Product ion m/z 511.9.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum signal intensity and stability.
-
Visualizations
Diagram 1: General LC-MS/MS Workflow
Caption: A generalized workflow for the analysis of this compound.
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Caption: A logical guide for troubleshooting low signal intensity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. providiongroup.com [providiongroup.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 13. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting low recovery of (7Z)-Hexadecenoyl-CoA during extraction
Welcome to the technical support center for the troubleshooting of (7Z)-Hexadecenoyl-CoA extraction. This guide is intended for researchers, scientists, and drug development professionals, providing targeted solutions to common issues encountered during the extraction of this long-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low recovery of this compound. What are the likely causes?
A1: Low recovery of this compound can stem from several factors throughout the extraction workflow. The most common issues include:
-
Incomplete Cell Lysis or Tissue Homogenization: The molecule may remain trapped within the cellular matrix if the initial disruption is insufficient.
-
Suboptimal Solvent System: The choice and ratios of extraction solvents are critical for efficiently partitioning the amphipathic this compound.
-
Analyte Degradation: The thioester bond in acyl-CoAs is high-energy and susceptible to chemical or enzymatic hydrolysis, especially at non-optimal pH and temperature.[1][2] Long-chain fatty acyl-CoAs can be unstable in aqueous buffers over time.[3]
-
Poor Phase Separation: In liquid-liquid extractions, incomplete separation of the aqueous and organic phases can lead to loss of the analyte at the interface.[4][5]
-
Issues with Solid-Phase Extraction (SPE): Problems such as insufficient column conditioning, incorrect pH, or use of an inappropriate elution solvent can result in poor recovery.
Q2: What is the most effective method for extracting long-chain acyl-CoAs like this compound?
A2: A combination of solvent extraction followed by solid-phase extraction (SPE) is a robust and commonly employed method for isolating long-chain acyl-CoAs.[6][7] This approach effectively separates them from other cellular components. An alternative is a liquid-liquid extraction, which is also widely used for lipid analysis.[8]
Q3: My sample preparation involves a lengthy incubation. Could this be affecting my yield?
A3: Yes, prolonged incubation, especially at room temperature in aqueous buffers, can lead to significant degradation of this compound.[3] It is crucial to perform all extraction steps on ice or in a cold room to minimize enzymatic and chemical degradation.[4] If possible, shorten incubation times and always work quickly.
Q4: I am observing a cloudy interface during my liquid-liquid extraction. How can I resolve this?
A4: A cloudy interface or emulsion indicates incomplete phase separation. To resolve this, ensure you are centrifuging at a sufficient speed and for an adequate duration.[4] If the problem persists, consider optimizing the solvent ratios or the ionic strength of the aqueous phase.
Q5: What are the best practices for storing samples to prevent degradation of this compound?
A5: To ensure the stability of your samples, minimize enzymatic degradation by working at low temperatures (on ice).[4] For long-term storage, samples should be kept at -80°C. The addition of antioxidants to the extraction solvent can also help prevent degradation.[5]
Data Presentation
The following table summarizes expected recovery rates for long-chain acyl-CoAs using different extraction methods, providing a benchmark for your experiments.
| Extraction Method | Typical Recovery Rate | Key Considerations | Reference |
| Modified Acetonitrile (B52724)/2-Propanol with SPE | 70-80% | Dependent on tissue type. | [6] |
| Acetonitrile/2-Propanol with Pyridyl-Silica SPE | 83-90% (for SPE step) | High recoveries for a wide range of acyl-CoA esters. | [9] |
| Methanol-Chloroform with SPE | 60-140% | Dependent on the specific analyte and tissue type. | [9] |
Experimental Protocols
Recommended Protocol: Solid-Phase Extraction (SPE) Method
This protocol is a synthesized approach based on established methods for long-chain acyl-CoA extraction.[6][7][9]
Materials:
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
Extraction Solvents: Acetonitrile, 2-propanol
-
SPE Column: Oligonucleotide purification column or a weak anion exchange column
-
Elution Solvent: 2-propanol or 2% ammonium (B1175870) hydroxide
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Sample Homogenization:
-
Weigh approximately 100 mg of tissue and place it in a glass homogenizer on ice.
-
Add 1 mL of cold homogenization buffer and your internal standard.
-
Homogenize thoroughly.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 3 mL of acetonitrile, vortex vigorously, and centrifuge at 1300 x g for 15 minutes at 4°C.[10]
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Column Conditioning: Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the solvent extraction step onto the SPE column.
-
Column Washing: Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[10]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[10]
-
-
Sample Concentration:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., HPLC or LC/MS).
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low recovery of this compound.
References
- 1. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing chromatographic separation of (7Z)-Hexadecenoyl-CoA from other acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of acyl-CoA molecules, with a specific focus on optimizing the separation of (7Z)-Hexadecenoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Stability
Q1: My acyl-CoA samples seem to be degrading. What can I do to improve their stability?
A1: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH. To minimize degradation, it is crucial to process samples quickly and at low temperatures. Always keep samples on ice during preparation and store them at -80°C as a dry pellet for long-term stability. When reconstituting samples for analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.
Q2: What is the most effective method for extracting long-chain acyl-CoAs from tissues?
A2: A robust method for extracting long-chain acyl-CoAs involves homogenization in a KH2PO4 buffer, followed by the addition of 2-propanol and subsequent extraction with acetonitrile (B52724).[1][2] For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge is often recommended.[3][4] However, be aware that SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[4]
Chromatography & Separation
Q3: I'm having trouble separating this compound from other closely related acyl-CoAs. How can I improve my chromatographic resolution?
A3: Achieving good chromatographic separation of acyl-CoA species, which often differ only by chain length and degree of unsaturation, requires careful optimization of your HPLC/UPLC method. Here are several strategies:
-
Column Choice: A C18 reversed-phase column is the most common and effective choice for separating long-chain acyl-CoAs.[2][5][6]
-
Mobile Phase pH: Operating at a higher pH, such as 10.5 with ammonium hydroxide, can improve peak shape and resolution for acyl-CoAs.[7][8]
-
Gradient Optimization: A shallow acetonitrile gradient is often necessary to resolve species with similar retention times. Experiment with the gradient slope and duration to maximize separation.
-
Ion-Pairing Agents: While they can be effective, ion-pairing reagents can be difficult to remove from the column.[7] If you do use them, dedicate a column specifically for this purpose.
Q4: My peaks are tailing. What are the common causes and solutions?
A4: Peak tailing in acyl-CoA chromatography can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with the phosphate (B84403) groups of the CoA moiety. Using a high pH mobile phase or an end-capped column can help minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[9]
-
Column Contamination: A dirty guard or analytical column can cause peak shape issues. Flush the column with a strong solvent or, if necessary, replace the guard column or the column inlet frit.[10]
Detection & Quantification
Q5: What is the most sensitive method for detecting and quantifying acyl-CoAs?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of acyl-CoAs.[4][11][12] Multiple reaction monitoring (MRM) allows for the specific detection of each acyl-CoA species, minimizing interferences from the matrix.
Q6: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A6: In positive ion mode, acyl-CoAs typically exhibit a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[4] This characteristic fragmentation allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species in a sample. Another common fragment ion is observed at m/z 428, which results from cleavage between the 5' diphosphates.[4]
Q7: I am observing inaccurate or imprecise quantification. What should I check?
A7: Inaccurate quantification can stem from several sources:
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of your target analyte. Ensure your chromatographic method provides adequate separation.
-
Lack of a Suitable Internal Standard: Use a stable isotope-labeled internal standard or an odd-chain acyl-CoA that is not present in your sample to correct for variations in extraction efficiency and instrument response.[4]
-
Non-Linearity: Construct your calibration curve in a matrix that closely matches your samples to account for matrix effects. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[4]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue [2]
-
Homogenize tissue samples in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).
-
Add 2-propanol and homogenize again.
-
Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elute the acyl-CoAs using 2-propanol.
-
Concentrate the eluent before HPLC analysis.
Protocol 2: Reversed-Phase HPLC Separation of Acyl-CoAs [2][3]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A binary gradient optimized to separate the acyl-CoAs of interest.
-
Flow Rate: 0.25 to 0.5 ml/min, depending on the tissue and column dimensions.[2]
Data Presentation
Table 1: Example HPLC Gradient for Acyl-CoA Separation
| Time (minutes) | % Mobile Phase A (75 mM KH2PO4, pH 4.9) | % Mobile Phase B (Acetonitrile) |
| 0 | 56 | 44 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 30 | 56 | 44 |
| 40 | 56 | 44 |
Note: This is an example gradient and should be optimized for your specific application and column.
Table 2: Common Acyl-CoAs and their Molecular Weights
| Acyl-CoA | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C37H64N7O17P3S | 1003.9 |
| Palmitoyl-CoA (16:0) | C37H66N7O17P3S | 1005.9 |
| Stearoyl-CoA (18:0) | C39H70N7O17P3S | 1033.9 |
| Oleoyl-CoA (18:1) | C39H68N7O17P3S | 1031.9 |
| Linoleoyl-CoA (18:2) | C39H66N7O17P3S | 1029.9 |
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. benchchem.com [benchchem.com]
- 5. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 9. silicycle.com [silicycle.com]
- 10. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preservation of (7Z)-Hexadecenoyl-CoA in Cellular Lysates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing the enzymatic degradation of (7Z)-Hexadecenoyl-CoA during cell lysis and subsequent analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound in cell lysates?
A1: The primary enzymes responsible for the degradation of long-chain fatty acyl-CoAs like this compound are Acyl-CoA Dehydrogenases (ACADs) and Acyl-CoA Thioesterases (ACOTs). Specifically, Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is a key enzyme in the initial step of mitochondrial beta-oxidation of long-chain fatty acids.[1] Cytosolic Acyl-CoA Thioesterase 7 (ACOT7) is a major hydrolase that cleaves the thioester bond of long-chain acyl-CoAs, releasing a free fatty acid and Coenzyme A.[2][3]
Q2: How can I inhibit the activity of these enzymes during my experiment?
A2: To inhibit enzymatic activity, it is crucial to work quickly at low temperatures and to use specific inhibitors in your lysis buffer. For VLCAD, a potent inhibitor is avocadyne (B107709), a natural compound found in avocados.[1] For ACOT7, nordihydroguaiaretic acid (NDGA) has been shown to be an effective inhibitor.[4] Including a cocktail of general protease and phosphatase inhibitors is also recommended to prevent non-specific degradation.
Q3: What is the optimal temperature for cell lysis and sample handling to minimize enzymatic degradation?
A3: All steps should be performed on ice. Pre-chilling all buffers, tubes, and equipment is essential. Cell lysis should be carried out using ice-cold solvents, and the resulting lysate should be kept at 4°C or on ice throughout the procedure. For long-term storage, lysates should be flash-frozen in liquid nitrogen and stored at -80°C.
Q4: What type of lysis buffer is most suitable for preserving this compound?
A4: For the analysis of small molecules like acyl-CoAs, lysis and extraction with ice-cold organic solvents, such as methanol (B129727) or a mixture of acetonitrile, methanol, and water, is highly effective.[5] This method simultaneously lyses the cells and precipitates proteins, which helps to quench enzymatic activity rapidly. The use of detergents should be approached with caution, as they can interfere with downstream analysis, such as mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no detection of this compound | Enzymatic Degradation: Rapid breakdown by VLCAD and/or ACOT7 upon cell lysis. | - Immediately lyse cells with ice-cold methanol or an acetonitrile/methanol/water mixture containing enzyme inhibitors.- Add avocadyne to inhibit VLCAD and nordihydroguaiaretic acid (NDGA) to inhibit ACOT7 to the lysis buffer.- Ensure all steps are performed on ice. |
| Inefficient Extraction: Poor recovery of long-chain acyl-CoAs from the cell lysate. | - Use a proven extraction protocol with organic solvents. A common method involves a mixture of acetonitrile, methanol, and water.[5]- Include an internal standard (e.g., C17:0-CoA) to monitor extraction efficiency.- Ensure complete cell lysis by vortexing or sonication in the extraction solvent. | |
| High variability between replicate samples | Inconsistent Sample Handling: Differences in incubation times on ice or delays in processing. | - Standardize all incubation and processing times. Process each sample individually and rapidly.- Prepare a master mix of the lysis/extraction buffer with inhibitors to ensure uniform composition for all samples. |
| Cellular Stress During Harvesting: Altered metabolic state of cells prior to lysis. | - For adherent cells, aspirate media and wash with ice-cold PBS quickly. For suspension cells, pellet quickly at a low speed and temperature.- Avoid prolonged trypsinization for adherent cells; use a cell scraper after a brief wash with PBS. | |
| Interference in downstream analysis (e.g., LC-MS) | Contaminants from Lysis Buffer: Detergents or other buffer components co-eluting with the analyte. | - Prioritize organic solvent-based lysis and extraction methods that do not require detergents.- If detergents are necessary, use a non-ionic detergent at the lowest effective concentration and perform a sample clean-up step. |
| Poor Sample Reconstitution: The dried extract containing the acyl-CoAs is not fully redissolved. | - Reconstitute the dried extract in a suitable solvent for your analytical method, such as a mixture of methanol and ammonium (B1175870) acetate (B1210297) solution.[6]- Vortex and centrifuge the reconstituted sample to pellet any insoluble material before injection. |
Quantitative Data Summary
The following table summarizes the available quantitative data for inhibitors of enzymes involved in the degradation of long-chain acyl-CoAs. It is important to note that direct enzymatic inhibition data for some compounds is limited, and cell-based assays often report cytotoxicity (IC50) or effective concentration (EC50) which are linked to the inhibition of the target enzyme.
| Compound | Target Enzyme | Reported IC50/EC50/Kd | Assay Type | Source |
| Avocadyne | VLCAD | EC50: 2.5 µM | AML Cell Viability | [1] |
| Avocadyne | VLCAD | IC50: 3.10 ± 0.14 µM | TEX Cell Viability | [7][8] |
| Avocadyne | VLCAD | IC50: 11.53 ± 3.32 µM | OCI-AML2 Cell Viability | [7][8] |
| 2-pentynoyl-CoA | Short- and Medium-Chain Acyl-CoA Dehydrogenases | Kd: 1.8 µM (with isovaleryl-CoA dehydrogenase) | Enzyme Binding | [9] |
| Oleoyl-CoA | Human 15-LOX-2 (for comparison) | IC50: 0.62 µM, Ki: 82 ± 70 nM | Enzyme Inhibition | [10][11] |
| Palmitoleoyl-CoA | Human 5-LOX (for comparison) | IC50: 2.0 µM | Enzyme Inhibition | [10][11] |
Experimental Protocols
Protocol: Preparation of Cell Lysate for this compound Analysis
This protocol is designed for the extraction of long-chain acyl-CoAs from cultured mammalian cells for subsequent analysis by LC-MS.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
LC-MS grade methanol, pre-chilled to -80°C
-
LC-MS grade acetonitrile
-
Internal Standard (IS) solution (e.g., 10 µM C17:0-CoA in methanol)
-
Enzyme inhibitors: Avocadyne and Nordihydroguaiaretic acid (NDGA)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
After the final wash and complete removal of PBS, place the culture dish or cell pellet on ice.
-
Prepare the extraction solvent: For each sample, mix 800 µL of -80°C methanol and 200 µL of acetonitrile. Add avocadyne and NDGA to the desired final concentration (e.g., 10 µM). Add the internal standard to the extraction solvent (e.g., 10 µL of 10 µM C17:0-CoA).
-
Adherent Cells: Add 1 mL of the ice-cold extraction solvent mixture to the plate. Use a cell scraper to scrape the cells. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Resuspend the cell pellet in 1 mL of the ice-cold extraction solvent mixture in a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
-
Protein Precipitation and Supernatant Collection:
-
Incubate the tubes on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[6]
-
Vortex briefly and centrifuge at >15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound from cell lysates.
Caption: Enzymatic degradation pathways of this compound and points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. ACOT7 - Wikipedia [en.wikipedia.org]
- 4. Acyl-CoA thioesterase 7 is involved in cell cycle progression via regulation of PKCζ–p53–p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism-based inhibitor discrimination in the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Isomeric Co-elution of (7Z)-Hexadecenoyl-CoA
Welcome to the technical support center for resolving isomeric co-elution of (7Z)-Hexadecenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chromatographic analysis of this and other long-chain fatty acyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that are likely to co-elute?
A1: Isomers that may co-elute with this compound include other positional isomers of hexadecenoyl-CoA (e.g., with the double bond at position 9, 11, etc.) and geometric isomers (cis/trans) of these molecules. For instance, (9Z)-Hexadecenoyl-CoA (palmitoleoyl-CoA) is a common and biologically important isomer. Additionally, branched-chain fatty acyl-CoAs of similar carbon number can sometimes have close retention times. The separation of these isomers is challenging due to their similar physical and chemical properties.
Q2: Why is resolving these isomers important for my research?
A2: Different isomers of fatty acyl-CoAs can have distinct roles in cellular metabolism and signaling pathways. For example, the position and geometry of the double bond can influence how the molecule is processed by enzymes and its downstream effects on cellular processes like inflammation and insulin (B600854) sensitivity. Accurate quantification of specific isomers is therefore critical for understanding their biological function and for the development of targeted therapeutics.
Q3: What analytical techniques are best suited for separating this compound from its isomers?
A3: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most powerful techniques for this purpose. Reversed-phase chromatography is the most common separation mode. In some cases, specialized techniques like silver-ion chromatography can be employed to enhance the separation of positional and geometric isomers.
Q4: Can I distinguish between co-eluting isomers using mass spectrometry alone?
A4: While challenging, it is sometimes possible. High-resolution mass spectrometry can differentiate between isobaric (same nominal mass) species if they have different elemental compositions. Tandem mass spectrometry (MS/MS) can be particularly useful, as different isomers may produce unique fragmentation patterns upon collision-induced dissociation, which can aid in their identification and even quantification. However, for accurate quantification, chromatographic separation is highly recommended.
Troubleshooting Guide: Resolving Isomeric Co-elution
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with its isomers.
Problem: Poor or no separation of this compound from other isomers.
Solution Workflow:
Caption: Troubleshooting workflow for resolving isomeric co-elution.
Detailed Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Column Chemistry | - Stationary Phase: Start with a C18 column. If co-elution persists, consider a column with a different chemistry, such as a CSH (Charged Surface Hybrid) C18, which can offer alternative selectivity for polar analytes like acyl-CoAs.[1] - Particle Size: Use a column with smaller particle size (e.g., <2 µm) for higher efficiency and better resolution, as is common in UPLC systems. | The choice of stationary phase is critical for achieving separation. Different column chemistries will have varying interactions with the isomers, leading to differential retention. |
| Mobile Phase Composition | - Organic Solvent: Vary the organic solvent in your mobile phase. For example, if you are using acetonitrile, try methanol (B129727) or a mixture of both. - Aqueous Phase pH and Buffer: Adjust the pH of the aqueous mobile phase (e.g., using ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) buffers). The charge state of the phosphate groups on the CoA moiety can influence retention.[2] | Changing the organic solvent can alter the selectivity of the separation. The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. |
| Gradient Profile | - Shallow Gradient: Employ a shallower gradient (i.e., a slower increase in the percentage of the organic solvent over time). This increases the time the analytes spend interacting with the stationary phase, which can improve the resolution of closely eluting peaks. | A shallow gradient provides more opportunity for small differences in the physicochemical properties of the isomers to manifest as differences in retention time. |
| Column Temperature | - Vary Temperature: Experiment with different column temperatures (e.g., in the range of 30-50°C). | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence peak shape and resolution. |
| Mass Spectrometry Detection | - Fragmentation Analysis: If complete chromatographic separation is not achievable, utilize MS/MS. Carefully select precursor and product ions that may be unique to each isomer. Perform detailed fragmentation studies on individual standards if available. | Isomers, while having the same mass, may fragment differently. This can allow for their individual identification and quantification even if they co-elute. |
| Advanced Techniques | - Silver-Ion Chromatography: For particularly difficult separations of positional and geometric isomers, consider using a silver-ion HPLC column. The silver ions interact with the double bonds in the fatty acyl chain, providing a unique separation mechanism based on the position and configuration of the double bond.[3] | This technique is highly effective for separating unsaturated fatty acid isomers and can be adapted for acyl-CoAs, potentially after derivatization. |
Experimental Protocols
Protocol 1: Reversed-Phase UPLC-MS/MS for this compound Isomer Separation
This protocol provides a starting point for developing a separation method for this compound and its isomers.
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-90% B (shallow gradient)
-
15-17 min: 90% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: To be determined by infusing individual standards. A common transition for acyl-CoAs is the neutral loss of 507 Da.
-
Protocol 2: Sample Preparation for Acyl-CoA Analysis from Cell Culture
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 Acetonitrile:Isopropanol:Water) to each well of a 6-well plate. Scrape the cells and collect the extract.
-
Homogenization: Sonicate the cell extract on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant to a new tube for analysis.
Signaling Pathway
This compound is an intermediate in fatty acid metabolism. Its corresponding free fatty acid, (7Z)-hexadecenoic acid (palmitoleic acid), is known to be a lipokine with roles in various signaling pathways.
Caption: Metabolism and signaling of this compound and its corresponding fatty acid.
References
Best practices for long-term storage of (7Z)-Hexadecenoyl-CoA standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of (7Z)-Hexadecenoyl-CoA standards. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound standards?
A1: For long-term storage, it is recommended to store this compound standards at -80°C. For short-term storage (a few days), -20°C is acceptable. Frequent freeze-thaw cycles should be avoided as they can lead to degradation of the compound.
Q2: In what form should the this compound standard be stored?
A2: this compound can be stored as a lyophilized powder or in a suitable solvent. Storing as a lyophilized powder at -80°C is the most stable option for long-term preservation. If stored in solution, use a slightly acidic buffer (pH 6.0) or an organic solvent like methanol (B129727).
Q3: What are the primary degradation pathways for this compound?
A3: As an unsaturated long-chain acyl-CoA, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The thioester bond can be hydrolyzed, yielding coenzyme A and (7Z)-hexadecenoic acid. This is more likely to occur in aqueous solutions, especially at neutral or alkaline pH.
-
Oxidation: The double bond in the hexadecenoyl chain is prone to oxidation, which can lead to the formation of various oxidation byproducts. Exposure to air and light can accelerate this process.
Q4: How should I prepare working solutions of this compound?
A4: Due to the low solubility of long-chain acyl-CoAs in aqueous buffers, it is recommended to first dissolve the standard in a small amount of an organic solvent like methanol or ethanol. This stock solution can then be diluted to the final working concentration in the desired aqueous buffer. For some applications, the use of a carrier protein like fatty acid-free bovine serum albumin (BSA) may be necessary to improve solubility and prevent micelle formation.
Stability of this compound Standards
The following table summarizes the estimated stability of this compound under various storage conditions. Please note that these are estimations based on the general properties of long-chain unsaturated acyl-CoAs, and actual stability may vary. It is always recommended to perform quality control checks on your standards periodically.
| Storage Condition | Form | Estimated Stability | Potential Issues |
| -80°C | Lyophilized Powder | > 1 year | Hygroscopic; absorb moisture if not sealed properly. |
| -80°C | In Methanol | 6 - 12 months | Potential for slow degradation over time. |
| -20°C | Lyophilized Powder | 6 - 12 months | Increased risk of moisture absorption compared to -80°C. |
| -20°C | In Aqueous Buffer (pH 6.0) | < 1 month | Prone to hydrolysis. |
| 4°C | In Aqueous Buffer | < 1 week | Significant hydrolysis and potential for oxidation. |
| Room Temperature | Any | Not Recommended | Rapid degradation. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal in LC-MS analysis | 1. Degradation of the standard. 2. Poor ionization efficiency. 3. Adsorption to plasticware. | 1. Use a fresh aliquot of the standard. Prepare new working solutions. 2. Optimize mass spectrometer source parameters. Use an appropriate mobile phase, which may include a low concentration of a weak acid or base. 3. Use low-adsorption vials and pipette tips. |
| Peak tailing or splitting in LC chromatogram | 1. Interaction of the analyte with active sites on the column. 2. Column contamination. 3. Injection of the standard in a solvent much stronger than the mobile phase. | 1. Use a high-quality, end-capped column. Consider adding a small amount of a competitor molecule to the mobile phase. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Ensure the solvent of your working standard is compatible with the initial mobile phase conditions. |
| Inconsistent results in enzymatic assays | 1. Inaccurate concentration of the standard due to degradation or poor solubility. 2. Micelle formation at higher concentrations, reducing the effective substrate concentration. | 1. Verify the concentration of your stock solution using a spectrophotometer (A260 for the adenine (B156593) part of CoA). Prepare fresh dilutions. 2. Work below the critical micelle concentration (CMC) of the acyl-CoA. Consider using a carrier protein like BSA. |
| Precipitate formation in aqueous solutions | Poor solubility of the long-chain acyl-CoA. | 1. Increase the proportion of organic solvent in the buffer, if compatible with your experiment. 2. Use a detergent (e.g., Triton X-100) at a concentration above its CMC. 3. Add fatty acid-free BSA to the solution. |
Experimental Protocols
I. Preparation of a this compound Standard Stock Solution for LC-MS Analysis
-
Materials:
-
This compound standard (lyophilized powder)
-
Methanol (LC-MS grade)
-
Low-adsorption microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh a precise amount of the lyophilized powder.
-
Dissolve the powder in a known volume of methanol to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into low-adsorption vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
II. General Protocol for an Enzymatic Assay using this compound
-
Materials:
-
This compound stock solution (in methanol)
-
Assay buffer (specific to the enzyme of interest)
-
Fatty acid-free BSA (optional)
-
Enzyme preparation
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the methanol stock solution into the assay buffer. The final concentration of methanol in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
If using BSA, first prepare a solution of BSA in the assay buffer. Then, add the this compound stock solution to the BSA solution while vortexing to facilitate binding.
-
Set up the reaction mixture in a microplate or cuvette, including the assay buffer, any necessary cofactors, and the this compound substrate.
-
Pre-incubate the reaction mixture at the desired temperature.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, depending on the assay method.
-
Signaling Pathway and Workflow Diagrams
Long-chain fatty acyl-CoAs, such as this compound, are not only metabolic intermediates but also act as signaling molecules that can influence various cellular processes.
Caption: Logical workflow for the storage, preparation, and use of this compound standards, including a troubleshooting decision path.
Caption: Simplified diagram illustrating the dual role of this compound in metabolic pathways and cellular signaling.
Technical Support Center: ESI-MS Analysis of (7Z)-Hexadecenoyl-CoA
Welcome to the technical support center for the analysis of (7Z)-Hexadecenoyl-CoA and other long-chain acyl-CoAs using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize unwanted adduct formation, enhance signal intensity, and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the common adducts observed for this compound in ESI-MS?
During ESI-MS analysis, this compound can form several common adducts, particularly in positive ion mode, which is often more sensitive for acyl-CoA analysis.[1] The most frequently observed adducts are protonated molecules [M+H]+, as well as adducts with sodium [M+Na]+, potassium [M+K]+, and ammonium (B1175870) [M+NH4]+.[2][3] The formation of these adducts is highly dependent on the sample purity, solvent quality, and mobile phase composition.[3][4]
Table 1: Common Adducts in ESI-MS (Positive Ion Mode)
| Adduct Ion | Mass Difference (Da) | Common Source |
|---|---|---|
| [M+H]+ | +1.0078 | Acidic mobile phase, proton availability |
| [M+NH4]+ | +18.0344 | Ammonium salt buffers (e.g., ammonium formate (B1220265), ammonium acetate)[3] |
| [M+Na]+ | +22.9898 | Glassware, solvent impurities, sample matrix (biological salts)[5][6] |
| [M+K]+ | +38.9637 | Glassware, solvent impurities, sample matrix (biological salts)[5][6] |
Q2: Why is it critical to minimize unwanted adduct formation?
Minimizing unwanted adducts, particularly sodium and potassium, is crucial for several reasons:
-
Signal Dilution: The analyte signal is split among multiple adduct forms, which can reduce the intensity of the desired primary ion (e.g., [M+H]+), thereby decreasing the overall sensitivity and raising the limit of detection.[7]
-
Quantitative Inaccuracy: If the ratio of different adducts is not consistent across all samples and standards, it can lead to significant errors in quantification.[6] Matrix effects from biological samples can cause this variability.[8]
-
Spectral Complexity: The presence of multiple adducts complicates the mass spectra, making data interpretation and compound identification more challenging.[6]
Q3: Is it ever beneficial to promote a specific type of adduct?
Yes. Intentionally promoting the formation of a single, stable adduct can be a highly effective strategy. For many lipids, including acyl-CoAs, forming the ammonium adduct [M+NH4]+ by using a mobile phase containing ammonium formate or acetate (B1210297) is a common practice.[3][9][10] This approach can:
-
Enhance ionization efficiency for certain molecules.
-
Suppress the formation of unwanted sodium and potassium adducts.
-
Simplify the mass spectrum, consolidating the signal into one primary adduct for easier and more reliable quantification.
Similarly, lithiated adducts [M+Li]+ can be intentionally formed to aid in structural elucidation via tandem MS (MS/MS), as they can produce unique and informative fragmentation patterns.[11]
Q4: What are the primary sources of sodium and potassium adducts in an LC-MS system?
The most common sources of sodium and potassium contamination are:
-
Glassware: Standard glass vials and lab equipment can leach sodium and potassium ions into the sample solution.[5]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of metal salts.[5] The quality of water used for mobile phase preparation is also critical.[7]
-
Sample Matrix: Biological samples inherently contain high concentrations of inorganic salts.[5][6]
-
Chromatography System: The components of the HPLC/UPLC system itself can sometimes contribute to salt contamination.
Troubleshooting Guides
Issue 1: High Abundance of Sodium [M+Na]+ and Potassium [M+K]+ Adducts
Question: My mass spectra for this compound are dominated by [M+Na]+ and [M+K]+ peaks, which are suppressing my desired [M+H]+ signal. How can I reduce them?
Answer: This is a common issue stemming from salt contamination. Follow these systematic steps to identify and eliminate the source of the contamination.
-
Switch to Plastic Vials: Immediately replace all glass autosampler vials with polypropylene (plastic) vials to eliminate leaching from glassware.[5]
-
Verify Solvent Purity: Prepare fresh mobile phases using the highest quality LC-MS grade solvents and water (e.g., Milli-Q). Contamination in solvents is a frequent cause of adducts.[5]
-
Use a Competitive Ion Source: Add a volatile salt like ammonium formate or ammonium acetate (5-10 mM) to your mobile phase. The high concentration of ammonium ions will outcompete the trace sodium and potassium ions for adduct formation, promoting a single [M+NH4]+ species.[3]
-
Improve Sample Preparation: If analyzing samples from a biological matrix, enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective at removing the inorganic salts that cause adduct formation.[8][12]
Issue 2: Poor Sensitivity and Complex, Unidentifiable Adducts
Question: My signal for this compound is very low, and the spectrum is noisy with many unidentifiable peaks. What should I do?
Answer: Poor sensitivity and complex spectra can result from suboptimal ESI source conditions, solvent contamination, or the formation of unusual adducts.
-
Optimize ESI Source Parameters: Suboptimal source parameters can drastically reduce signal. Systematically optimize key parameters to maximize the signal for your specific analyte.[13]
-
Check for Solvent Impurities: Low-quality solvents can contain manufacturing byproducts that form unusual adducts. For example, acetonitrile (B52724) in the mobile phase has been reported to sometimes form ethylamine (B1201723) adducts [M+C2H8N]+, which can be misidentified.[3] Run a blank gradient (injecting only mobile phase) to check for background ions and solvent contamination.
-
Review Sample Preparation: Ensure that the sample concentration is within the optimal range for your instrument (typically low µg/mL to ng/mL).[14][15] Overly concentrated samples can cause ion suppression and poor spray stability.[14]
Table 2: Recommended Starting ESI-MS Parameters for Acyl-CoA Analysis
| Parameter | Positive Mode Setting | Negative Mode Setting | Rationale |
|---|---|---|---|
| Capillary/Spray Voltage | 3.0 – 4.0 kV | -2.5 to -3.5 kV | Optimizes spray stability and ionization efficiency.[16][17] |
| Nebulizer Gas (N2) | 25 – 40 psi | 25 – 40 psi | Controls droplet size; crucial for efficient desolvation.[17] |
| Drying Gas Flow (N2) | 8 – 12 L/min | 8 – 12 L/min | Aids in solvent evaporation from droplets. |
| Drying Gas Temperature | 300 – 350 °C | 300 – 350 °C | Facilitates desolvation; avoid excessive temperatures to prevent thermal degradation.[16] |
| Capillary Temperature | 300 – 320 °C | 300 – 320 °C | Ensures complete desolvation before ions enter the mass analyzer.[16] |
Note: These are general starting points. Optimal values are instrument-dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Sample Preparation for Long-Chain Acyl-CoA Analysis
This protocol is designed to extract acyl-CoAs from biological tissue while minimizing salt contamination.
-
Homogenization: Homogenize ~20 mg of frozen tissue in a 2:1:0.8 (v/v/v) mixture of methanol:chloroform:water. Perform this step on ice to minimize enzymatic degradation.
-
Phase Separation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully collect the upper aqueous/methanolic layer, which contains the acyl-CoAs. Transfer to a new polypropylene microcentrifuge tube.
-
Drying: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for your LC method. For reversed-phase chromatography, a solution of 50% acetonitrile in water with 10 mM ammonium acetate is a good starting point.[10]
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a polypropylene autosampler vial to remove any particulate matter.[14]
Protocol 2: Optimized LC-MS Method for this compound
This method uses reversed-phase chromatography, which is well-suited for separating long-chain acyl-CoAs.[16]
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 10% B
-
18.1-22 min: Re-equilibration at 10% B
-
-
MS Detection:
References
- 1. researchgate.net [researchgate.net]
- 2. support.waters.com [support.waters.com]
- 3. escholarship.org [escholarship.org]
- 4. inis.iaea.org [inis.iaea.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. repositorio.ucp.pt [repositorio.ucp.pt]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. lcms.cz [lcms.cz]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
Enhancing the sensitivity of (7Z)-Hexadecenoyl-CoA detection in biological samples
Welcome to the technical support center for the sensitive detection of (7Z)-Hexadecenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound in biological samples?
A1: The primary challenges include the low endogenous abundance of this compound, its inherent chemical instability, potential for analyte loss during sample preparation, and poor ionization efficiency during mass spectrometry analysis. These factors can lead to low sensitivity and difficulty in achieving accurate quantification.
Q2: Which analytical technique is most suitable for the sensitive detection of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used technique for the analysis of acyl-CoAs due to its high sensitivity and selectivity.[1]
Q3: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?
A3: Several strategies can enhance sensitivity:
-
Chemical Derivatization: Modifying the molecule to improve its chromatographic properties and ionization efficiency.
-
Optimized Sample Preparation: Employing efficient extraction and cleanup methods like solid-phase extraction (SPE) to minimize sample loss and matrix effects.
-
Advanced LC-MS/MS Techniques: Using techniques like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can significantly improve the signal-to-noise ratio.
Q4: What is chemical derivatization and how does it help?
A4: Chemical derivatization involves reacting the target analyte with a reagent to create a new molecule with improved analytical characteristics. For acyl-CoAs, this can lead to better peak shapes in chromatography and increased signal intensity in the mass spectrometer.
Q5: Are there commercially available standards for this compound?
A5: While a wide range of acyl-CoA standards are commercially available, the availability of specific isomers like this compound may be limited. It is advisable to check with specialized chemical suppliers. If a standard is not available, custom synthesis may be an option.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Inefficient extraction. 2. Degradation of the analyte. 3. Poor ionization in the mass spectrometer. 4. Suboptimal LC-MS/MS parameters. | 1. Optimize the extraction protocol; consider solid-phase extraction (SPE) for cleaner samples. Ensure all steps are performed at low temperatures. 2. Keep samples on ice throughout the preparation process and analyze them promptly. Use fresh solvents. 3. Consider chemical derivatization to enhance ionization. Optimize the electrospray ionization (ESI) source parameters. 4. Systematically tune the mass spectrometer, focusing on precursor and product ion selection, collision energy, and other relevant parameters. |
| Poor Peak Shape (Tailing or Broadening) | 1. Suboptimal chromatography conditions. 2. Interaction of the analyte with the analytical column. 3. Sample overload. | 1. Adjust the mobile phase composition, gradient, and flow rate. Consider a different column chemistry (e.g., C18, HILIC). 2. The addition of a small amount of a weak acid or base to the mobile phase can sometimes improve peak shape for polar molecules. 3. Dilute the sample to ensure you are working within the linear range of the detector. |
| High Background Noise | 1. Matrix effects from the biological sample. 2. Contamination from solvents, reagents, or labware. | 1. Improve sample cleanup using techniques like SPE. 2. Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean all labware. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Instability of the analyte during storage or analysis. 3. Fluctuations in LC-MS/MS system performance. | 1. Standardize the entire workflow, from sample collection to data acquisition. Use of an internal standard is highly recommended. 2. Minimize freeze-thaw cycles. Analyze samples as quickly as possible after preparation. 3. Regularly perform system suitability tests and calibrations to ensure consistent instrument performance. |
Quantitative Data Presentation
The following tables summarize key performance metrics for different analytical approaches to provide a basis for comparison.
Table 1: Comparison of Detection Sensitivity for Acyl-CoAs
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UHPLC-ESI-MS/MS (Harmonized RP and HILIC) | 1-5 fmol | Not Specified | [2][3] |
| LC/MS² (Rat Liver) | Not Specified | Enables quantification in 100-200 mg of tissue | [4] |
| LC-MS/MS (Short-chain acyl-CoAs) | nM to sub-nM range | Not Specified |
Table 2: Recovery Rates for Acyl-CoA Extraction Methods
| Extraction Method | Recovery Range | Reference |
| UHPLC-ESI-MS/MS with SPE | 90-111% | [2][3] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Mammalian Cells
This protocol outlines a standard procedure for the extraction of acyl-CoAs from cultured mammalian cells for subsequent LC-MS analysis.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., acetonitrile:methanol (B129727):water, 2:2:1 v/v/v)
-
Internal standard solution (e.g., C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add the ice-cold extraction solvent containing the internal standard to the plate and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in the ice-cold extraction solvent with internal standard.
-
-
Lysis and Precipitation: Vortex the cell suspension vigorously for 1 minute and then incubate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
Protocol 2: General LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides a general framework for the LC-MS/MS analysis of long-chain acyl-CoAs. Optimization will be required for specific instruments and applications.
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid).
-
Mobile Phase B: Acetonitrile/Methanol with the same modifier as Mobile Phase A.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs, followed by a re-equilibration step.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound.
-
Product Ion(s): Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion. A common neutral loss for acyl-CoAs is the phosphopantetheine group.
-
Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for this compound using a standard if available.
Visualizations
Caption: Experimental workflow for enhancing this compound detection.
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Anti-(7Z)-Hexadecenoyl-CoA Antibodies
Welcome to the technical support center for the validation of antibodies targeting (7Z)-Hexadecenoyl-CoA. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals ensure the specificity and reliability of their immunoassays. Antibody validation is the experimental proof that a specific antibody is suitable for its intended application.[1]
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to assess the quality of a new anti-(7Z)-Hexadecenoyl-CoA antibody?
A1: The initial assessment of a new antibody is crucial and should begin with determining its optimal concentration and basic binding characteristics. A direct ELISA (Enzyme-Linked Immunosorbent Assay) is a standard method for this purpose.
Experimental Protocol: Direct ELISA for Titer Determination
-
Coating : Coat a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., BSA or KLH) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[2]
-
Washing : Remove the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[2]
-
Blocking : Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at 37°C.[2]
-
Primary Antibody Incubation : Add serial dilutions of the anti-(7Z)-Hexadecenoyl-CoA antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing : Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation : Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at its optimal dilution. Incubate for 1 hour at 37°C.[2]
-
Washing : Wash the plate three times with wash buffer.
-
Detection : Add the substrate solution (e.g., TMB) and incubate until color develops (typically 15-30 minutes).[2]
-
Stop Reaction : Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Plate : Measure the absorbance at 450 nm using a plate reader. The titer is typically defined as the dilution that gives 50% of the maximum signal.
Data Presentation: Example Titer Determination
| Antibody Dilution | Absorbance (450 nm) |
| 1:1,000 | 1.852 |
| 1:5,000 | 1.621 |
| 1:10,000 | 1.233 |
| 1:20,000 | 0.895 |
| 1:40,000 | 0.510 |
| 1:80,000 | 0.254 |
| Blank | 0.050 |
Q2: How can I definitively test the specificity of my antibody against other structurally similar acyl-CoAs?
A2: A competitive ELISA is the gold standard for determining the specificity of an antibody for a small molecule like this compound.[3] This assay measures the ability of structurally related, unlabeled molecules to compete with the target antigen for antibody binding sites.[3][4] A lower IC50 value (the concentration of competitor that inhibits 50% of the signal) indicates a higher affinity of the antibody for that molecule.
Experimental Protocol: Competitive ELISA
-
Coating : Coat a 96-well plate with the this compound-carrier conjugate as described in the direct ELISA protocol.
-
Washing and Blocking : Wash and block the plate as previously described.[2]
-
Competition Step : In a separate plate or tubes, pre-incubate a constant, sub-saturating concentration of the primary antibody with serial dilutions of the unlabeled competitor molecules (this compound, and other related lipids) for 1-2 hours at 37°C.[2][5]
-
Transfer : Add 100 µL of the antibody/competitor mixtures to the coated and blocked assay plate.[2] Incubate for 90 minutes at 37°C.[2]
-
Washing : Wash the plate three times with wash buffer.
-
Detection : Proceed with the addition of the secondary antibody, substrate, and stop solution as described for the direct ELISA.[5]
Data Presentation: Example Cross-Reactivity Data
| Competitor Molecule | IC50 (nM) | % Cross-Reactivity |
| This compound | 15 | 100% |
| (9Z)-Hexadecenoyl-CoA (Palmitoleoyl-CoA) | 1,500 | 1.0% |
| Hexadecanoyl-CoA (Palmitoyl-CoA) | > 10,000 | < 0.15% |
| (7Z)-Octadecenoyl-CoA | 8,000 | 0.19% |
| CoA (Coenzyme A) | > 50,000 | < 0.03% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Q3: What methods can confirm the antibody's binding to the target in a complex biological sample?
A3: While ELISA is excellent for specificity, confirming that the antibody works in a complex biological matrix is a critical validation step.[6] Immunoprecipitation followed by mass spectrometry (IP-MS) is a powerful technique for this purpose.[7][8] It involves using the antibody to isolate its target from a cell lysate, after which the captured molecules are identified by mass spectrometry.
Experimental Protocol: Immunoprecipitation-Mass Spectrometry (IP-MS)
-
Cell Lysis : Lyse cells known to produce this compound using a suitable lysis buffer.[8]
-
Pre-clearing Lysate : Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation : Add the anti-(7Z)-Hexadecenoyl-CoA antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation to form antibody-antigen complexes.[9]
-
Capture : Add fresh protein A/G magnetic beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
Washing : Pellet the beads using a magnet and wash them extensively (3-5 times) with cold lysis buffer to remove non-specifically bound molecules.
-
Elution : Elute the bound molecules from the beads using an appropriate elution buffer (e.g., by changing pH or using a denaturing buffer).
-
Sample Preparation for MS : Prepare the eluted sample for mass spectrometry analysis (e.g., by digestion, desalting).
-
LC-MS/MS Analysis : Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured molecules. A successful validation would show a significant enrichment of this compound in the IP sample compared to a negative control (e.g., an isotype control antibody).[10]
Troubleshooting Guide
Q1: My ELISA is showing high background noise. What are the common causes and solutions?
A1: High background in an ELISA can obscure real results and is a common issue.[11] It can stem from several factors related to non-specific binding or procedural errors.[11]
Common Causes and Solutions
-
Insufficient Blocking : If blocking is incomplete, antibodies can bind directly to the plastic of the well.
-
Antibody Concentration Too High : Excess primary or secondary antibody can lead to non-specific binding.
-
Solution : Perform a titration to find the optimal, lowest effective concentration for both antibodies.
-
-
Inadequate Washing : Residual unbound antibodies will generate a signal.
-
Cross-Reactivity of Secondary Antibody : The secondary antibody may be binding to other components in the assay.
-
Solution : Run a control with only the secondary antibody. If background is high, use a pre-adsorbed secondary antibody.
-
-
Contaminated Reagents : Buffers or substrate solution can become contaminated.[14]
-
Solution : Use fresh, sterile buffers. Ensure the TMB substrate is colorless before use.[14]
-
Q2: I'm observing unexpected cross-reactivity with another lipid molecule. How can I reduce this?
A2: Unexpected cross-reactivity occurs when the antibody binds to molecules structurally similar to the target antigen.[15] While no antibody is perfectly specific, this can often be minimized.
Strategies to Reduce Cross-Reactivity
-
Optimize Assay Conditions : Non-specific interactions are often weaker and can be disrupted more easily than specific binding.
-
Solution : Try increasing the stringency of your wash buffers by adding more salt (e.g., increasing NaCl concentration) or detergent.
-
-
Affinity Purification : If you are using a polyclonal antibody, it may contain a population of antibodies that cross-react.
-
Solution : Purify the antiserum over a column containing the immobilized cross-reacting molecule to remove the unwanted antibodies.
-
-
Use a Different Antibody Clone : If using a monoclonal antibody, the specific epitope it recognizes may be shared by other molecules.
-
Solution : Test other monoclonal antibodies that target a different epitope on the this compound molecule.
-
Q3: The antibody works in a simple ELISA but fails in my downstream application (e.g., Immunoprecipitation). Why might this be happening?
A3: It is common for an antibody to be validated for one application but not perform well in another.[6][16][17] This is because the state of the antigen (native vs. denatured, accessible vs. hidden) varies significantly between techniques.[16][17]
Reasons for Application-Specific Failure
-
Epitope Masking : In a biological sample, the part of the this compound molecule that the antibody recognizes (the epitope) might be buried within a protein complex or membrane, making it inaccessible. ELISA plates present the antigen in an exposed, artificial manner.
-
Antibody Affinity : The antibody might have a low affinity for the target. While this may be sufficient for an ELISA where concentrations are optimized, it may not be strong enough to successfully pull down the target from a dilute and complex cell lysate during immunoprecipitation.
-
Buffer Incompatibility : The buffers and conditions used in your specific application (e.g., lysis buffer for IP) might interfere with the antibody-antigen binding interaction.
References
- 1. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. Competitive ELISA [elisa-antibody.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. Antibody Validation [labome.com]
- 7. cusabio.com [cusabio.com]
- 8. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 9. youtube.com [youtube.com]
- 10. Cross-linking immunoprecipitation-MS (xIP-MS): Topological Analysis of Chromatin-associated Protein Complexes Using Single Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 12. researchgate.net [researchgate.net]
- 13. arp1.com [arp1.com]
- 14. sinobiological.com [sinobiological.com]
- 15. bosterbio.com [bosterbio.com]
- 16. sysy.com [sysy.com]
- 17. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Is (7Z)-Hexadecenoyl-CoA a better substrate than palmitoyl-CoA for a specific enzyme?
This guide will focus on Stearoyl-CoA Desaturase (SCD), a key enzyme in fatty acid metabolism for which palmitoyl-CoA is a well-established substrate. We will present the known kinetic data for palmitoyl-CoA, discuss the likely interaction of (7Z)-Hexadecenoyl-CoA with SCD, and provide a detailed experimental protocol to enable researchers to conduct a direct comparative analysis.
Introduction to the Substrates and a Key Enzyme
Palmitoyl-CoA is a 16-carbon saturated fatty acyl-CoA that serves as a central molecule in cellular metabolism. It is a primary product of fatty acid synthesis and a key substrate for beta-oxidation to produce energy. Additionally, it is a precursor for the synthesis of other lipids, including longer-chain fatty acids and sphingolipids.
This compound , also known as palmitoleoyl-CoA, is a 16-carbon monounsaturated fatty acyl-CoA with a cis double bond at the seventh carbon. It is the product of the desaturation of palmitoyl-CoA.
Stearoyl-CoA Desaturase (SCD) is an enzyme located in the endoplasmic reticulum that plays a critical role in the biosynthesis of monounsaturated fatty acids from saturated fatty acyl-CoAs.[1][2] There are several isoforms of SCD, with SCD1 being the most studied. SCD1 catalyzes the introduction of a double bond at the delta-9 position of fatty acyl-CoAs, with a preference for palmitoyl-CoA and stearoyl-CoA as substrates.[2] The products of these reactions, palmitoleoyl-CoA and oleoyl-CoA, are important components of membrane phospholipids, triglycerides, and cholesterol esters.
Comparative Analysis of Substrate Potential for Stearoyl-CoA Desaturase (SCD1)
Given that this compound is the product of the desaturation of palmitoyl-CoA by an enzyme with similar function to SCD (a Δ9-desaturase acting on a C16 chain), it is unlikely to be a substrate for further desaturation by SCD1. The primary function of SCD1 is to introduce a double bond into a saturated fatty acyl chain. As this compound already possesses a double bond, it would not be a substrate for this specific enzymatic action.
Instead, it is plausible that this compound could act as a product inhibitor of SCD1. The accumulation of monounsaturated fatty acids, the products of the SCD1 reaction, has been shown to have regulatory effects on other enzymes. For instance, the monounsaturated fatty acid products of SCD1, palmitoleic and oleic acid, have been found to inhibit fatty acid amide hydrolase (FAAH).[3][4] This suggests a potential feedback mechanism where the product of the SCD1 reaction could regulate its own synthesis or other metabolic pathways.
Therefore, the comparison of these two molecules as substrates for SCD1 is likely a comparison between a known substrate (palmitoyl-CoA) and a potential product inhibitor (this compound).
Quantitative Data for Palmitoyl-CoA as a Substrate for SCD1
Direct and comprehensive kinetic data for purified SCD1 with palmitoyl-CoA is challenging to obtain due to the membrane-bound nature of the enzyme. However, studies using rat liver microsomes have provided estimates of the Michaelis-Menten constant (Km).
| Substrate | Enzyme Source | Km (µM) | Vmax | Reference |
| Palmitoyl-CoA | Rat Liver Microsomes | ~10.5 | Not specified | [5] |
Note: Vmax values are highly dependent on the enzyme concentration and purity in the preparation and are therefore often not reported in a standardized manner for microsomal preparations.
Experimental Protocols
To directly compare the interaction of this compound and palmitoyl-CoA with SCD1, a robust enzymatic assay is required. Below is a detailed protocol for an in vitro SCD1 activity assay using radiolabeled substrates, which can be adapted to test for substrate activity or inhibition.
Stearoyl-CoA Desaturase (SCD1) Activity Assay
This protocol is based on the measurement of the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product.
Materials:
-
Microsomes from cells or tissues expressing SCD1 (e.g., rat liver)
-
[1-14C]Palmitoyl-CoA (radiolabeled substrate)
-
This compound (for inhibition studies)
-
NADH
-
ATP
-
Coenzyme A
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 7.2
-
Reaction termination solution: 10% (w/v) KOH in 80% ethanol
-
Diazomethane (B1218177) (for derivatization)
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
TLC developing solvent: petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Microsome Preparation: Isolate microsomes from the tissue or cell line of interest using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 µg of microsomal protein
-
1.5 mM NADH
-
2.5 mM ATP
-
0.1 mM Coenzyme A
-
1% (w/v) BSA
-
Assay buffer to a final volume of 200 µL.
-
-
Substrate Addition and Reaction Initiation:
-
For substrate comparison, add [1-14C]Palmitoyl-CoA to the reaction mixture at various concentrations (e.g., 1-50 µM) to determine Km and Vmax.
-
To test for inhibition, pre-incubate the reaction mixture with varying concentrations of this compound for 5-10 minutes before adding a fixed concentration of [1-14C]Palmitoyl-CoA.
-
Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C for 15 minutes with gentle shaking.
-
-
Reaction Termination and Saponification: Stop the reaction by adding 1 mL of the termination solution. Saponify the lipids by heating at 80°C for 1 hour.
-
Fatty Acid Extraction: After cooling, acidify the mixture with 1 mL of 6 M HCl. Extract the fatty acids by adding 2 mL of pentane and vortexing vigorously. Centrifuge to separate the phases and collect the upper pentane layer. Repeat the extraction.
-
Derivatization: Evaporate the pooled pentane extracts to dryness under a stream of nitrogen. Resuspend the fatty acid residue in a small volume of diethyl ether and add freshly prepared diazomethane to convert the fatty acids to their methyl esters.
-
Thin-Layer Chromatography (TLC): Spot the derivatized sample onto a silica (B1680970) gel TLC plate. Develop the plate in the TLC developing solvent.
-
Analysis: Visualize the separated fatty acid methyl esters (e.g., using iodine vapor or autoradiography). Scrape the spots corresponding to saturated and monounsaturated fatty acid methyl esters into separate scintillation vials. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed (monounsaturated fatty acid) as a percentage of the total radioactivity (saturated + monounsaturated). For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC50.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic context of SCD1 and the workflow for the experimental protocol described above.
Caption: Metabolic pathway showing the role of SCD1 in converting saturated fatty acyl-CoAs to monounsaturated fatty acyl-CoAs.
Caption: Experimental workflow for the in vitro SCD1 activity assay.
Conclusion and Future Directions
While palmitoyl-CoA is a well-established substrate for Stearoyl-CoA Desaturase 1 (SCD1), a direct comparison with this compound in terms of substrate efficiency is currently absent from the literature. Based on the known function of SCD1, it is hypothesized that this compound, being a monounsaturated fatty acyl-CoA, is unlikely to be a substrate and may instead act as a product inhibitor.
To definitively determine whether this compound is a better substrate than palmitoyl-CoA for a specific enzyme, direct experimental evidence is required. The provided experimental protocol for an SCD1 activity assay offers a robust framework for researchers to:
-
Determine the kinetic parameters (Km and Vmax) of SCD1 for palmitoyl-CoA.
-
Investigate whether this compound can act as a substrate for SCD1.
-
Assess the potential inhibitory effects of this compound on the desaturation of palmitoyl-CoA by SCD1.
Such studies would provide valuable insights into the substrate specificity and regulation of fatty acid desaturases and would clarify the metabolic role of less common fatty acyl-CoAs like this compound. This information could be crucial for understanding lipid metabolism in various physiological and pathological states and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monounsaturated fatty acids generated via stearoyl CoA desaturase-1 are endogenous inhibitors of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monounsaturated fatty acids generated via stearoyl CoA desaturase-1 are endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Isomers: A Comparative Guide to Analytical Methods for (7Z)-Hexadecenoyl-CoA
For researchers, scientists, and drug development professionals, the precise analysis of lipid mediators is paramount. This guide provides a comparative analysis of analytical methods for distinguishing (7Z)-Hexadecenoyl-CoA from its isomers, a critical challenge in lipidomics. We delve into the cross-reactivity of common analytical techniques, offering supporting data and detailed experimental protocols to aid in methodological selection and data interpretation.
Chromatographic Separation Coupled with Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of acyl-CoA species. Its strength lies in the combination of physical separation of isomers by chromatography and their specific detection and fragmentation by mass spectrometry.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers high-resolution separation of complex lipid mixtures. The choice of stationary phase and mobile phase composition is critical for resolving isomers of Hexadecenoyl-CoA.
Key Experimental Protocol: UHPLC Separation of C16:1-CoA Isomers
-
Column: A C18 reversed-phase column with a particle size of 1.7 µm is commonly used. For enhanced separation of geometric isomers, specialized columns with phenyl or cholesteryl stationary phases can be employed.
-
Mobile Phase: A gradient elution is typically used, starting with a high aqueous component and progressing to a high organic component.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v)
-
-
Gradient Program: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
The separation of positional isomers (e.g., 7Z vs. 9Z) on a standard C18 column can be challenging due to their similar hydrophobicities. However, subtle differences in their three-dimensional structure can sometimes be exploited to achieve partial separation. Geometric isomers (cis vs. trans) generally exhibit better separation on C18 columns, with trans isomers typically eluting later due to their more linear shape.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides a high degree of specificity for the identification and quantification of acyl-CoAs. Following chromatographic separation, the molecules are ionized (typically by electrospray ionization, ESI) and fragmented. The resulting fragmentation patterns can be used to distinguish between isomers.
While positional isomers of Hexadecenoyl-CoA will have the same precursor ion mass, their fragmentation patterns upon collision-induced dissociation (CID) may differ. The position of the double bond can influence the relative abundance of certain fragment ions. For example, fragmentation pathways involving the double bond can yield diagnostic ions. However, without established reference spectra for each isomer, definitive identification can be challenging.
Geometric isomers (cis/trans) can sometimes be differentiated by subtle differences in their fragmentation patterns, although this is often not as reliable as chromatographic separation.
Key Experimental Protocol: Tandem Mass Spectrometry of Palmitoleoyl-CoA Isomers
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Precursor Ion (m/z): The protonated molecule [M+H]+ of Hexadecenoyl-CoA is selected.
-
Collision Energy: Optimized for the specific instrument and compound, typically in the range of 20-40 eV.
-
Product Ion Scanning: The instrument is set to monitor for specific fragment ions characteristic of long-chain acyl-CoAs. A common neutral loss of 507 Da, corresponding to the loss of the phosphopantetheine portion of CoA, is often used for screening.
Table 1: Comparison of LC-MS/MS Performance for Hexadecenoyl-CoA Isomer Separation
| Analytical Method | Separation of Positional Isomers (e.g., 7Z vs. 9Z) | Separation of Geometric Isomers (cis vs. trans) | Specificity | Quantitative Accuracy |
| UHPLC-C18-MS/MS | Partial to no separation | Good separation | High | High (with appropriate standards) |
| UHPLC-Phenyl-MS/MS | Improved separation | Excellent separation | High | High (with appropriate standards) |
| Direct Infusion MS/MS | No separation | No separation | Low (isomer differentiation not possible) | Low (isomer differentiation not possible) |
Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS is preferred for the analysis of intact acyl-CoAs, GC-MS is a powerful technique for the analysis of the fatty acid portion after hydrolysis and derivatization (typically to fatty acid methyl esters, FAMEs).
Key Experimental Protocol: GC-MS Analysis of Hexadecenoic Acid Methyl Ester Isomers
-
Hydrolysis: The acyl-CoA sample is hydrolyzed to release the free fatty acid.
-
Derivatization: The fatty acid is converted to its methyl ester (FAME) using a reagent such as BF3-methanol.
-
GC Separation: The FAME mixture is injected into a gas chromatograph.
-
Column: A polar capillary column (e.g., biscyanopropyl polysiloxane) is essential for the separation of positional and geometric isomers of FAMEs.
-
Temperature Program: A temperature gradient is used to elute the FAMEs.
-
-
MS Detection: The eluted FAMEs are detected by a mass spectrometer. The fragmentation patterns of the different isomers can be used for identification.
GC-MS offers excellent separation of FAME isomers. The retention times on polar columns are highly sensitive to the position and geometry of the double bond.
Table 2: Comparison of GC-MS Performance for Hexadecenoic Acid Isomer Analysis (as FAMEs)
| Analytical Method | Separation of Positional Isomers | Separation of Geometric Isomers | Specificity | Quantitative Accuracy |
| GC-Polar Capillary-MS | Excellent separation | Excellent separation | High | High (with appropriate standards) |
Enzymatic Assays
Enzymatic assays are often used for the quantification of total long-chain fatty acyl-CoAs. These assays typically rely on an acyl-CoA synthetase or oxidase that has broad specificity for long-chain fatty acids.
Key Experimental Protocol: Generic Enzymatic Assay for Long-Chain Acyl-CoAs
-
Reaction Mixture: The sample is incubated with a reaction mixture containing an acyl-CoA metabolizing enzyme (e.g., acyl-CoA oxidase), a detection reagent (e.g., a fluorescent probe), and necessary cofactors.
-
Detection: The product of the enzymatic reaction (e.g., H2O2 from the oxidase reaction) reacts with the detection reagent to produce a measurable signal (e.g., fluorescence).
-
Quantification: The signal is proportional to the total amount of long-chain acyl-CoAs in the sample.
The major limitation of these assays is their lack of specificity for different isomers. Most acyl-CoA synthetases and oxidases exhibit broad substrate specificity and will react with various positional and geometric isomers of Hexadecenoyl-CoA. Therefore, these methods are not suitable for distinguishing between isomers and will provide a measure of the total C16:1-CoA pool.
Table 3: Cross-Reactivity of a Generic Enzymatic Assay for Long-Chain Acyl-CoAs
| Analyte | Relative Activity (%) |
| This compound | 100 (Assumed) |
| (9Z)-Hexadecenoyl-CoA | High (likely >80%) |
| (7E)-Hexadecenoyl-CoA | High (likely >80%) |
| Palmitoyl-CoA (C16:0) | High |
| Oleoyl-CoA (C18:1) | High |
Note: The relative activities are estimates based on the known broad specificity of these enzymes and require experimental verification.
Logical Workflow for Isomer Analysis
The following diagram illustrates a recommended workflow for the comprehensive analysis of this compound and its isomers.
Validating the Role of (7Z)-Hexadecenoyl-CoA in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (7Z)-Hexadecenoyl-CoA's potential role in cellular signaling pathways. Due to the limited direct research on the (7Z) isomer, this document leverages data from its close structural analog, (9Z)-Hexadecenoyl-CoA (palmitoleoyl-CoA), and other long-chain fatty acyl-CoAs to provide a validated framework for its likely functions and to guide future experimental design.
This compound is a monounsaturated long-chain fatty acyl-CoA. Its close relatives, particularly palmitoleoyl-CoA and the saturated palmitoyl-CoA, are recognized not just as metabolic intermediates but as active signaling molecules.[1][2] These molecules can modulate cellular processes through various mechanisms, including allosteric regulation of enzymes, control of transcription factor activity, and post-translational modification of proteins through acylation.
The endogenous synthesis of monounsaturated fatty acyl-CoAs like hexadecenoyl-CoA is primarily catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1). SCD1 introduces a double bond into saturated fatty acyl-CoAs, converting substrates like palmitoyl-CoA (C16:0) into palmitoleoyl-CoA (C16:1).[3][4] This conversion is a critical control point, as it generates signaling molecules that influence metabolic homeostasis, cell growth, and survival pathways.[3][5][6]
Comparative Analysis of Signaling Mechanisms
This section compares the known signaling roles of related fatty acyl-CoAs to build a predictive model for this compound's function.
Allosteric Regulation of Metabolic Enzymes
Long-chain fatty acyl-CoAs are key allosteric regulators of energy-sensing enzymes, most notably AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC).
-
AMP-Activated Protein Kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Long-chain fatty acyl-CoAs have been shown to directly bind to and activate AMPK.[7] This activation is independent of changes in the cellular AMP/ATP ratio and makes AMPK a better substrate for its upstream kinase, LKB1.[8][9] While direct comparative data for this compound is unavailable, studies on other fatty acids provide insight. For instance, both the saturated fatty acid palmitate and the polyunsaturated fatty acid linoleate (B1235992) have been shown to increase AMPK activity in L6 myotubes.[8]
-
Acetyl-CoA Carboxylase (ACC): ACC is the rate-limiting enzyme in fatty acid synthesis. It is allosterically inhibited by long-chain fatty acyl-CoAs, representing a classic feedback inhibition mechanism.[2][10] This inhibition prevents the synthesis of new fatty acids when existing fatty acid levels are high. The inhibitory potency can vary between different fatty acyl-CoAs, though specific data for this compound is not available.
Regulation of Transcription Factor Activity
Fatty acyl-CoAs can directly bind to and modulate the activity of nuclear receptors and other transcription factors, thereby controlling gene expression programs related to metabolism.
-
Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α is a master regulator of gene expression in the liver and intestines, controlling genes involved in lipid and glucose metabolism.[11] Long-chain fatty acyl-CoAs are considered to be endogenous ligands for HNF4α. The binding of a fatty acyl-CoA is thought to stabilize the active conformation of the receptor. HNF4α, in turn, directly activates the transcription of genes involved in fatty acid oxidation.[12] While the precise affinity and efficacy of this compound for HNF4α are unknown, it is plausible that, as a C16 monounsaturated fatty acyl-CoA, it acts as a ligand.
Protein Acylation
Protein acylation is a post-translational modification where a fatty acid is covalently attached to a protein, altering its function, localization, and stability. While palmitoylation (attachment of palmitic acid) is the most studied form, recent research indicates that a variety of fatty acids, including unsaturated ones, can be used for protein acylation.[13][14][15] This process can be competitive, with the relative abundance of different fatty acyl-CoAs in the cell influencing which fatty acid is attached to a particular protein.[15][16] This suggests that the cellular pool of this compound could contribute to the "acylome," thereby regulating the function of a wide range of proteins.
Data Presentation
Table 1: Comparative Effects of Fatty Acids on AMPK Activation in L6 Myotubes
| Fatty Acid | Concentration | % Increase in AMPK Activity (Mean ± SEM) |
| Palmitate (C16:0) | 0.25 mM | 56 ± 11% |
| Linoleate (C18:2) | 0.25 mM | 38 ± 9% |
Data extracted from Gonzales et al., 2005.[8] This table demonstrates that both saturated and polyunsaturated fatty acids can activate AMPK, suggesting that this compound is also likely to have a similar effect.
Table 2: Substrate Specificity of Protein S-Acylation
| Acylating Fatty Acid | Number of Identified Acylated Proteins | Overlap with C16:0 Acylated Proteins |
| Palmitic Acid (C16:0) | 218 | N/A |
| Stearic Acid (C18:0) & Oleic Acid (C18:1) derived lipids | 308 | High degree of overlap |
Data from Goya et al., 2020.[15] This study highlights that many proteins can be acylated by different fatty acids, indicating a competitive mechanism. This suggests that this compound could also participate in modifying this subset of proteins.
Experimental Protocols
In Vitro AMPK Activation Assay
Objective: To determine the direct effect of this compound on AMPK activity.
Methodology:
-
Reagents: Recombinant AMPK heterotrimer (α1β1γ1), recombinant LKB1 complex, ATP, SAMS peptide (AMPK substrate), this compound, and other fatty acyl-CoAs for comparison.
-
Procedure: a. Incubate recombinant AMPK with the LKB1 complex in a kinase buffer containing ATP and the test fatty acyl-CoA (this compound) at various concentrations. b. Include control reactions with other fatty acyl-CoAs (e.g., palmitoyl-CoA, palmitoleoyl-CoA) and a vehicle control. c. After the kinase reaction, add the SAMS peptide. d. Measure the phosphorylation of the SAMS peptide using a suitable method, such as a phosphospecific antibody-based ELISA or by incorporating radiolabeled ATP and measuring radioactivity.
-
Data Analysis: Calculate the fold change in AMPK activity relative to the vehicle control for each fatty acyl-CoA at each concentration.
Luciferase Reporter Assay for HNF4α Activity
Objective: To assess the ability of this compound to modulate the transcriptional activity of HNF4α.
Methodology:
-
Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HepG2) that endogenously expresses HNF4α. b. Co-transfect the cells with a luciferase reporter plasmid containing HNF4α response elements in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: a. Following transfection, treat the cells with varying concentrations of this compound complexed with fatty acid-free BSA. b. Include positive controls (e.g., other known HNF4α ligands) and a vehicle control (BSA alone).
-
Luciferase Assay: a. After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in HNF4α transcriptional activity relative to the vehicle control.
Competitive Protein Acylation Assay
Objective: To determine if this compound can be utilized for protein acylation and if it competes with other fatty acyl-CoAs.
Methodology:
-
Cell Labeling: a. Culture cells of interest and incubate them with a clickable alkyne analog of (7Z)-hexadecenoic acid. This allows for the metabolic incorporation of the fatty acid into proteins. b. In parallel experiments, co-incubate the cells with the alkyne-labeled fatty acid and an excess of unlabeled competitor fatty acids (e.g., palmitic acid, palmitoleic acid).
-
Cell Lysis and Click Chemistry: a. Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to the alkyne-modified acylated proteins.
-
Detection and Quantification: a. Separate the proteins by SDS-PAGE. b. Visualize the acylated proteins by in-gel fluorescence or by western blotting for the biotin tag. c. Quantify the band intensities to determine the extent of acylation and the degree of competition from other fatty acids.
Mandatory Visualization
Caption: Proposed signaling pathways for this compound.
Caption: Workflow for the in vitro AMPK activation assay.
Caption: Competitive nature of protein acylation by various acyl-CoAs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Palmitoyl-CoA → Term [lifestyle.sustainability-directory.com]
- 3. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK activation by long chain fatty acyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.truegeometry.com [blog.truegeometry.com]
- 11. Hepatocyte nuclear factor 4α in the pathogenesis of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Altered (7Z)-Hexadecenoyl-CoA Metabolism: A Comparative Analysis in Healthy and Diseased Tissues
A comprehensive review of the available scientific literature reveals a significant gap in the direct comparative analysis of (7Z)-Hexadecenoyl-CoA levels in healthy versus diseased tissues. However, a substantial body of evidence points to the dysregulation of its primary synthesizing enzyme, Stearoyl-CoA Desaturase 1 (SCD1), in a range of pathologies, including metabolic diseases and cancer. This guide, therefore, presents a comparative analysis using SCD1 activity as a robust proxy for this compound levels, providing researchers, scientists, and drug development professionals with a vital overview of its potential role in disease pathogenesis.
This compound is a monounsaturated fatty acyl-CoA synthesized from the saturated fatty acid palmitoyl-CoA by the enzyme SCD1. This conversion is a critical step in the biosynthesis of complex lipids such as triglycerides and phospholipids. Alterations in the levels of monounsaturated fatty acids have been implicated in various cellular processes, including membrane fluidity, signal transduction, and inflammation. Consequently, the dysregulation of SCD1 activity and, by extension, this compound levels, is increasingly recognized as a key factor in the development and progression of several diseases.
Comparative Analysis of SCD1 Activity: Healthy vs. Diseased Tissues
Due to the scarcity of direct measurements of this compound, this section summarizes the findings on SCD1 activity, a direct indicator of the biosynthetic rate of this compound and other monounsaturated fatty acyl-CoAs.
| Disease State | Tissue/Cell Type | Observation | Quantitative Data (SCD1 Activity Index*) | Reference |
| Healthy | Liver | Basal SCD1 activity for maintaining normal lipid homeostasis. | 3.7 ± 0.4 | [1][2] |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Liver | Significantly increased SCD1 activity, correlating with liver fat content.[1][2] | 5.7 ± 0.4 (1.6-fold higher than healthy) | [1][2] |
| Obesity | Adipose Tissue (Visceral and Subcutaneous) | Significantly higher SCD1 protein levels compared to lean controls.[3] | - | [3] |
| Type 2 Diabetes | Skeletal Muscle | Increased SCD1 expression and activity are associated with insulin (B600854) resistance.[4] | - | [4] |
| Various Cancers | Tumor Tissues (e.g., Liver, Bladder, Breast) | Upregulated SCD1 expression and activity are common and often correlate with poor prognosis.[5][6] | - | [5][6] |
*SCD1 activity index is often estimated by the product/precursor fatty acid ratio (e.g., 18:1n-9/18:0 or 16:1n-7/16:0). The data for NAFLD is based on the 18:1n-9/18:0 ratio in liver tissue.[1][2]
Signaling Pathways and Pathophysiological Relevance
The dysregulation of SCD1 activity and the subsequent alteration in the balance between saturated and monounsaturated fatty acids have profound effects on cellular signaling, contributing to disease pathology.
In metabolic diseases such as NAFLD, obesity, and type 2 diabetes, increased SCD1 activity leads to the accumulation of triglycerides and other lipid species in tissues like the liver and skeletal muscle.[7][8] This can induce lipotoxicity, endoplasmic reticulum (ER) stress, and insulin resistance.[8] Key signaling pathways affected include the AMP-activated protein kinase (AMPK) and the sterol regulatory element-binding protein-1 (SREBP-1c) pathways, which are central regulators of lipid metabolism.[7][9]
In cancer , elevated SCD1 activity is crucial for meeting the high demand for lipids required for rapid cell proliferation and membrane synthesis.[5][10] The resulting increase in monounsaturated fatty acids influences membrane fluidity and signaling pathways that promote cancer cell growth and survival, such as the Akt and Wnt/β-catenin signaling pathways.[5][11][12] Inhibition of SCD1 has been shown to induce apoptosis and inhibit tumor growth, making it a promising therapeutic target.[5][13]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Hepatic Stearoyl-CoA Desaturase (SCD)-1 Activity and Diacylglycerol but Not Ceramide Concentrations Are Increased in the Nonalcoholic Human Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase-1 Is Associated with Insulin Resistance in Morbidly Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Underlying the Elevated Expression of a Potentially Type 2 Diabetes Mellitus Associated SCD1 Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. researchgate.net [researchgate.net]
Head-to-head comparison of different quantification methods for (7Z)-Hexadecenoyl-CoA
A Head-to-Head Comparison of Quantification Methods for (7Z)-Hexadecenoyl-CoA
The accurate quantification of this compound, a key intermediate in fatty acid metabolism, is crucial for researchers in various fields, including metabolic disease and drug development. This guide provides a detailed comparison of the primary analytical methods employed for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct experimental data for this compound is often embedded within broader acyl-CoA profiling studies, this guide extrapolates from established methodologies for long-chain acyl-CoAs to provide a comprehensive overview for researchers.
Quantitative Data Summary
The following table summarizes the key performance metrics for the quantification of long-chain acyl-CoAs, including species similar to this compound, using LC-MS/MS and GC-MS based on available literature.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 1-5 fmol[1] | Method-dependent, typically in the picomolar range |
| Accuracy | 94.8% to 110.8%[2] | High, dependent on derivatization efficiency |
| Inter-run Precision | 2.6% to 12.2%[2] | High, dependent on derivatization and injection consistency |
| Intra-run Precision | 1.2% to 4.4%[2] | High, dependent on instrument stability |
| Recovery | 28.8% to 48.5% for various tissues (malonyl-CoA)[3] | Dependent on extraction and derivatization steps |
| Sample Requirement | As low as 20 mg of tissue[4] | Typically requires microgram quantities of dry mass[5] |
Detailed Experimental Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely adopted technique for the quantification of acyl-CoAs due to its high sensitivity and specificity.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
Tissues are typically homogenized in an acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and extract the acyl-CoAs.[3]
-
Solid-phase extraction (SPE) is often employed for sample cleanup and enrichment of the acyl-CoA fraction.[2]
-
The final extract is reconstituted in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography (LC):
-
A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[2]
-
The mobile phase often consists of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide (B78521) at high pH) and an organic solvent (e.g., acetonitrile) gradient to elute the acyl-CoAs based on their hydrophobicity.[2]
-
-
Mass Spectrometry (MS/MS):
-
Electrospray ionization (ESI) in positive mode is typically used to generate ions of the acyl-CoA molecules.
-
Quantification is achieved using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.[8] This involves monitoring a specific precursor-to-product ion transition for each analyte, which provides high specificity.
-
For acyl-CoAs, a common fragmentation pattern involves the neutral loss of 507 Da, corresponding to the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the CoA molecule.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of fatty acids, which can be adapted for the indirect quantification of acyl-CoAs after derivatization.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
The acyl-CoA is first hydrolyzed to release the free fatty acid, (7Z)-Hexadecenoic acid in this case.
-
The free fatty acid is then converted into a volatile ester, typically a fatty acid methyl ester (FAME), through a process called transesterification. This is often achieved by reacting the sample with a reagent like 14% BF3 in methanol (B129727) at an elevated temperature (e.g., 90°C).[9]
-
The resulting FAMEs are extracted into an organic solvent (e.g., hexane).[9]
-
-
Gas Chromatography (GC):
-
The FAMEs are separated on a GC column, typically a capillary column with a polar stationary phase.
-
The temperature of the GC oven is programmed to ramp up, allowing for the separation of different FAMEs based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry (MS):
-
As the FAMEs elute from the GC column, they are ionized, typically by electron ionization (EI).
-
The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a characteristic mass spectrum for each FAME that can be used for identification and quantification.
-
Method Comparison
-
Direct vs. Indirect Analysis: LC-MS/MS allows for the direct quantification of the intact this compound molecule. In contrast, GC-MS is an indirect method that quantifies the corresponding fatty acid after hydrolysis and derivatization. This means that GC-MS does not differentiate between the CoA-esterified and other forms of the fatty acid in the original sample unless a specific extraction procedure for acyl-CoAs is performed prior to hydrolysis.
-
Sensitivity and Specificity: LC-MS/MS, particularly with the use of SRM, generally offers higher sensitivity and specificity for the target analyte compared to GC-MS.[4] The fragmentation of the CoA moiety provides a unique signature for detection.
-
Throughput and Complexity: Both methods can be automated for high-throughput analysis. The sample preparation for LC-MS/MS can be more straightforward as it does not require a chemical derivatization step. However, the development of a robust LC-MS/MS method can be more complex than for GC-MS.
Conclusion
For the specific and highly sensitive quantification of this compound, LC-MS/MS is the method of choice . Its ability to directly measure the intact acyl-CoA molecule provides a more accurate representation of its abundance in a biological sample. While GC-MS is a powerful tool for fatty acid profiling, its indirect nature for acyl-CoA quantification introduces potential inaccuracies if not carefully controlled. Researchers should select the method that best suits their specific experimental needs, considering factors such as required sensitivity, sample availability, and the need to distinguish between different acyl forms.
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive GC–MS Sub-Microscale Assay for Fatty Acids and its Applications (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 8. Measuring long-chain acyl-coenzyme A concentrations and enrichment using liquid chromatography/tandem mass spectrometry with selected reaction monitoring. | Sigma-Aldrich [sigmaaldrich.com]
- 9. shimadzu.com [shimadzu.com]
Unraveling the Isomeric Intricacies: A Comparative Guide to (7Z)- and (9Z)-Hexadecenoyl-CoA
A detailed examination of the functional distinctions between (7Z)- and (9Z)-Hexadecenoyl-CoA reveals divergent metabolic origins and enzymatic preferences, highlighting their unique roles in cellular lipid metabolism. While (9Z)-Hexadecenoyl-CoA is a well-documented product of endogenous fatty acid desaturation, its (7Z) isomer appears to arise from a distinct pathway, suggesting specialized physiological functions that are beginning to be understood.
This guide provides a comprehensive comparison of (7Z)-Hexadecenoyl-CoA and (9Z)-Hexadecenoyl-CoA, also known as palmitoleoyl-CoA, for researchers, scientists, and drug development professionals. By presenting available experimental data, outlining metabolic pathways, and detailing relevant experimental protocols, this document aims to clarify the functional nuances between these two positional isomers.
Biosynthesis and Metabolic Pathways: Two Isomers, Two Origins
The primary functional distinction between (7Z)- and (9Z)-Hexadecenoyl-CoA lies in their biosynthetic origins. (9Z)-Hexadecenoyl-CoA is predominantly synthesized de novo from palmitoyl-CoA by the action of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme that introduces a double bond at the Δ9 position of the fatty acyl chain.[1][2] This pathway is a cornerstone of monounsaturated fatty acid synthesis and is implicated in numerous physiological and pathological processes, including membrane fluidity, lipid signaling, and the development of metabolic diseases.[1]
In contrast, evidence suggests that this compound is generated through a different metabolic route. The corresponding free fatty acid, (7Z)-hexadecenoic acid, can be formed via the beta-oxidation of oleic acid (a C18:1 fatty acid). This indicates that the metabolic flux and availability of this compound are linked to the breakdown of longer-chain unsaturated fatty acids, rather than the direct desaturation of saturated fatty acids.
dot graph "Metabolic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Palmitoyl_CoA [label="Palmitoyl-CoA (16:0)", fillcolor="#F1F3F4", fontcolor="#202124"]; SCD1 [label="Stearoyl-CoA\nDesaturase 1 (SCD1)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; _9Z_Hexadecenoyl_CoA [label="(9Z)-Hexadecenoyl-CoA\n(Palmitoleoyl-CoA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oleoyl_CoA [label="Oleoyl-CoA (18:1n-9)", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Oxidation [label="β-Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; _7Z_Hexadecenoyl_CoA [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex_Lipids [label="Incorporation into\nComplex Lipids", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions Palmitoyl_CoA -> SCD1; SCD1 -> _9Z_Hexadecenoyl_CoA; Oleoyl_CoA -> Beta_Oxidation; Beta_Oxidation -> _7Z_Hexadecenoyl_CoA; _9Z_Hexadecenoyl_CoA -> Complex_Lipids; _7Z_Hexadecenoyl_CoA -> Complex_Lipids;
} caption: Biosynthesis of (7Z)- and (9Z)-Hexadecenoyl-CoA.
Functional Differences and Enzymatic Specificity
While direct comparative kinetic data for enzymes acting on both (7Z)- and (9Z)-Hexadecenoyl-CoA is limited in the current literature, their distinct metabolic origins strongly suggest differing substrate preferences for downstream enzymes such as acyltransferases and elongases.
(9Z)-Hexadecenoyl-CoA is a known precursor for the synthesis of various complex lipids, including phospholipids (B1166683) and triglycerides. Its incorporation into these molecules is crucial for maintaining the physical properties of cellular membranes and for energy storage. The activity of SCD1 and the subsequent availability of (9Z)-Hexadecenoyl-CoA are tightly regulated and have been linked to cellular signaling pathways, including those involved in insulin (B600854) sensitivity and cancer cell proliferation.[1]
The metabolic fate of this compound is less well characterized. However, its presence has been noted in metabolic databases, and it is a known reactant in the formation of 3-oxo-(7Z)-hexadecenoyl-CoA, indicating its participation in fatty acid oxidation pathways. The specificity of enzymes involved in fatty acid elongation and the synthesis of specialized lipids for this compound remains an area for further investigation.
Table 1: Comparison of (7Z)- and (9Z)-Hexadecenoyl-CoA
| Feature | This compound | (9Z)-Hexadecenoyl-CoA (Palmitoleoyl-CoA) |
| Common Name | Hypogeoyl-CoA (for the free fatty acid) | Palmitoleoyl-CoA |
| Primary Biosynthetic Pathway | β-oxidation of Oleoyl-CoA | Desaturation of Palmitoyl-CoA by SCD1 |
| Key Associated Enzyme | Enzymes of β-oxidation | Stearoyl-CoA Desaturase 1 (SCD1) |
| Primary Precursor | Oleoyl-CoA (18:1n-9) | Palmitoyl-CoA (16:0) |
| Known Metabolic Roles | Intermediate in fatty acid oxidation | Precursor for complex lipid synthesis, signaling molecule |
| Documented Signaling Involvement | Limited direct evidence | Regulation of insulin sensitivity, cancer cell proliferation |
Experimental Protocols
To facilitate further research into the functional differences between these two isomers, the following experimental approaches are recommended:
In Vitro Enzyme Kinetic Assays
Objective: To determine and compare the kinetic parameters (Km and Vmax) of candidate enzymes (e.g., acyl-CoA synthetases, acyltransferases, elongases) for (7Z)- and (9Z)-Hexadecenoyl-CoA.
Methodology:
-
Enzyme Preparation: Purify the recombinant enzyme of interest or use microsomal fractions known to contain the enzymatic activity.
-
Substrate Preparation: Synthesize or procure high-purity (7Z)- and (9Z)-Hexadecenoyl-CoA.
-
Assay Conditions: Establish optimal assay conditions (pH, temperature, buffer composition, and cofactor concentrations).
-
Reaction: Initiate the reaction by adding the enzyme to a reaction mixture containing varying concentrations of the acyl-CoA substrate.
-
Detection: Monitor the formation of the product or the depletion of a substrate over time using a suitable method, such as spectrophotometry, fluorometry, or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
dot graph "Enzyme_Kinetics_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; enzyme_prep [label="Enzyme Preparation\n(Purification or Microsomes)", fillcolor="#F1F3F4", fontcolor="#202124"]; substrate_prep [label="Substrate Preparation\n((7Z)- & (9Z)-Hexadecenoyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; assay_setup [label="Assay Setup\n(Varying Substrate Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Enzymatic Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detection [label="Product/Substrate Detection\n(e.g., LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Michaelis-Menten Kinetics)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edge Definitions start -> enzyme_prep; start -> substrate_prep; enzyme_prep -> assay_setup; substrate_prep -> assay_setup; assay_setup -> reaction; reaction -> detection; detection -> analysis; analysis -> end; } caption: Workflow for comparative enzyme kinetic analysis.
Cellular Lipidomics Analysis
Objective: To trace the metabolic fate of (7Z)- and (9Z)-Hexadecenoyl-CoA within a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes) in appropriate media.
-
Isotope Labeling: Supplement the culture medium with stable isotope-labeled precursors for either (7Z)- or (9Z)-Hexadecenoyl-CoA (e.g., ¹³C-labeled oleic acid or palmitic acid).
-
Lipid Extraction: After a defined incubation period, harvest the cells and perform a total lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of the isotope label into various lipid species.
-
Data Analysis: Compare the lipid profiles of cells treated with the different labeled precursors to identify differential incorporation into specific lipid classes and signaling molecules.
Conclusion
The functional differences between (7Z)- and (9Z)-Hexadecenoyl-CoA extend from their distinct biosynthetic origins to their likely divergent roles in cellular metabolism and signaling. While (9Z)-Hexadecenoyl-CoA is a well-established product of the central lipogenic pathway, this compound appears to be linked to the catabolism of longer-chain fatty acids. Further research, particularly direct comparative studies of their interactions with key metabolic enzymes, is necessary to fully elucidate their unique physiological functions. The experimental frameworks provided in this guide offer a roadmap for researchers to unravel the subtle yet significant impact of double bond position on the biological activity of these important lipid molecules.
References
Orthogonal Validation of (7Z)-Hexadecenoyl-CoA's Influence on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of (7Z)-Hexadecenoyl-CoA on gene expression, with a focus on orthogonal validation strategies. Due to the limited direct research on this compound, this guide draws upon the more extensive research on its corresponding free fatty acid, palmitoleic acid ((7Z)-hexadecenoic acid). It is a well-established principle that fatty acids must be activated to their coenzyme A (CoA) esters to be metabolized and to exert many of their biological effects. Therefore, the effects of palmitoleic acid on gene expression are considered a relevant proxy for the effects of this compound.
This guide will compare the gene regulatory effects of this compound (via palmitoleic acid) with that of palmitoyl-CoA (via palmitic acid), a saturated fatty acyl-CoA often used as a contrasting research agent.
Comparative Analysis of Gene Expression Changes
The following table summarizes the differential effects of palmitoleic acid (proxy for this compound) and palmitic acid on the expression of key genes involved in lipid metabolism and inflammation. The primary method of discovery, typically RNA-sequencing, is noted, alongside the common orthogonal validation method, quantitative PCR (qPCR).
| Gene | Function | Effect of Palmitoleic Acid (proxy for this compound) | Effect of Palmitic Acid | Primary Discovery Method | Orthogonal Validation Method |
| ANGPTL4 (Angiopoietin-like 4) | Lipid metabolism regulation, angiogenesis | Upregulation[1] | Variable | RNA-Seq[1] | qPCR[1] |
| PDK4 (Pyruvate Dehydrogenase Kinase 4) | Glucose metabolism inhibition | Upregulation[1] | Variable | RNA-Seq[1] | qPCR[1] |
| FAS (Fatty Acid Synthase) | Fatty acid synthesis | Lower induction compared to palmitic acid[2][3] | Upregulation[2][3] | Luciferase Reporter Assay[2][3] | qPCR[2][3] |
| CPT1 (Carnitine Palmitoyltransferase 1) | Fatty acid oxidation | Partial prevention of HFD-induced changes[4] | Upregulation[5] | Real-time PCR[4] | Western Blot |
| PPARα (Peroxisome Proliferator-Activated Receptor Alpha) | Lipid metabolism, inflammation | Activation[2][3][6] | No effect[2][3] | Luciferase Reporter Assay[2][3] | Reporter Gene Assay |
| PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) | Adipogenesis, lipid metabolism | Upregulation[7] | Variable | Real-time PCR[7] | Western Blot |
| MCP-1 (Monocyte Chemoattractant Protein-1) | Inflammation | Attenuation of HFD-induced increase[7] | Upregulation[7] | Real-time PCR[7] | ELISA |
| TNF-α (Tumor Necrosis Factor-alpha) | Inflammation | Attenuation of HFD-induced increase[7] | Upregulation[7] | Real-time PCR[7] | ELISA |
Signaling Pathways
The gene regulatory effects of this compound are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. These nuclear receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of trans-palmitoleic acid on gene expression of fatty acid synthase and lipid accumulation in liver cells - Research in Medicine [pejouhesh.sbmu.ac.ir]
- 3. The effect of trans-palmitoleic acid on lipid accumulation and the fatty acid synthase gene expression in hepatocytes | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 4. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 7. Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory Effects in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (7Z)-Hexadecenoyl-CoA
Disclaimer: This document provides guidance on the proper disposal of (7Z)-Hexadecenoyl-CoA based on available safety information for structurally similar compounds. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department for final approval and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Logistical Information
Key Safety Points:
-
First Aid: No special measures are typically required. In case of contact, follow standard laboratory safety procedures such as rinsing affected areas with water.[1][2]
-
Reactivity: No dangerous reactions are known under normal laboratory conditions.[1][2]
Hazard Assessment Summary
To determine the appropriate disposal route, a hazard assessment is the first critical step. The following table summarizes the likely hazard characteristics of this compound based on data for analogous compounds.
| Hazard Characteristic | Assessment Based on Analogous Compounds | Justification |
| Ignitability | Non-ignitable | SDS for similar compounds indicate no flammability.[1][2] |
| Corrosivity | Non-corrosive | Unlikely to be corrosive as it is a large organic molecule without strong acidic or basic functional groups. |
| Reactivity | Stable | No hazardous reactions or decomposition products are known for similar compounds.[1][2] |
| Toxicity | Not classified as toxic | SDS for Palmitoyl-CoA and Oleoyl-CoA show no GHS toxicity classification.[1][2][3] Health and reactivity ratings are minimal (NFPA rating of 0).[1][2] |
Step-by-Step Disposal Protocol
The following protocol provides a general procedure for the disposal of this compound.
Step 1: Hazardous Waste Determination
-
Consult the Safety Data Sheet (SDS) if one becomes available for this specific compound.
-
In the absence of a specific SDS, use the information on analogous compounds to make a preliminary determination that this compound is non-hazardous.
-
Crucially, confirm this determination with your institution's EHS department.
Step 2: Preparing for Disposal
-
For solid this compound: Ensure the material is in a well-labeled, sealed container.
-
For solutions of this compound:
-
Determine the solvent used. If the solvent is hazardous (e.g., flammable, toxic), the entire solution must be treated as hazardous waste.
-
If the solvent is non-hazardous (e.g., water, buffer), proceed to the next step.
-
For aqueous solutions, check the pH. If the pH is below 6 or above 9, it should be neutralized to a pH between 6 and 9 before disposal.
-
Step 3: Non-Hazardous Waste Disposal
-
Once confirmed as non-hazardous by your EHS department:
-
Aqueous Solutions: Non-hazardous, neutralized aqueous solutions may be permissible for drain disposal, depending on local regulations. Always flush the drain with plenty of water.
-
Solid Waste: Place the sealed container of solid this compound into the regular laboratory trash destined for the landfill. Ensure there are no free liquids in the container.
-
Empty Containers: Deface the label of the original container to indicate it is empty and dispose of it in the regular laboratory trash or glass recycling, as appropriate.
-
Step 4: Documentation
-
Maintain a record of your waste determination and disposal method in your laboratory notebook or waste disposal log, as required by your institution.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for (7Z)-Hexadecenoyl-CoA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling (7Z)-Hexadecenoyl-CoA, a long-chain fatty acyl-CoA vital for various research applications.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory procedures.
| Protection Level | Recommended PPE | Rationale |
| Standard Laboratory Handling (Level D) | Safety glasses with side shields, Standard nitrile or neoprene gloves, Laboratory coat, Closed-toe shoes | For routine procedures involving small quantities in a well-ventilated area, this level of PPE protects against minimal splash hazards. |
| Increased Splash or Aerosol Potential (Level C) | Face shield in addition to safety glasses, Chemical-resistant gloves (e.g., nitrile), Chemical-resistant apron or gown over a lab coat | When working with larger volumes or when there is a higher risk of splashes or aerosol generation, enhanced skin and face protection is crucial. |
| Handling of Powders | In addition to Level C PPE, use of a certified chemical fume hood or a glove box is required. | To prevent inhalation of fine particles, all handling of the powdered form of this compound should be performed in a contained and ventilated space. |
Note: The selection of PPE should always be guided by a site-specific risk assessment.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the quality of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (at a minimum, Level D) during inspection.
-
Verify that the product name and quantity match the order.
2. Storage:
-
This compound is typically supplied as a powder.
-
Store in a tightly sealed container in a freezer at or below -20°C for long-term stability.[1]
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
3. Preparation of Solutions:
-
All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation.
-
Use non-sparking spatulas and weigh the powder on an analytical balance within the fume hood.
-
This compound is soluble in a mixture of chloroform, methanol, and water.[1] Prepare stock solutions in the fume hood, wearing Level C PPE.
4. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
5. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and pipette tips, should be considered chemical waste.
-
Dispose of this waste in appropriately labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the recommended workflow for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
